Ridr-PI-103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25N7O4 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-amino-N-[5-amino-2-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C27H25N7O4/c28-15-22(35)31-20-14-17(29)6-7-21(20)37-18-4-1-3-16(13-18)25-32-23-19-5-2-8-30-27(19)38-24(23)26(33-25)34-9-11-36-12-10-34/h1-8,13-14H,9-12,15,28-29H2,(H,31,35) |
InChI Key |
MTALGWVUOBSKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)OC6=C(C=C(C=C6)N)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Ridr-PI-103: A Technical Deep Dive into its Mechanism of Action
A Whitepaper for Researchers and Drug Development Professionals
Introduction: Ridr-PI-103 is a novel, investigational prodrug designed for targeted cancer therapy. It leverages the unique biochemical environment of tumor cells, specifically their elevated levels of reactive oxygen species (ROS), to selectively release its active component, PI-103. PI-103 is a potent, multi-targeted inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This targeted activation mechanism aims to enhance the therapeutic index of PI-103, minimizing toxicity in healthy tissues while maximizing its anti-cancer effects in the tumor microenvironment. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: ROS-Activated Inhibition of the PI3K/Akt/mTOR Pathway
The fundamental mechanism of this compound revolves around its conditional activation. The prodrug consists of the active PI3K/mTOR inhibitor, PI-103, linked to a self-cyclizing moiety that renders it inactive.[1][2] In the presence of high intracellular ROS, a common characteristic of cancer cells, this linker is cleaved, releasing the biologically active PI-103.[1][2]
Once released, PI-103 acts as a pan-PI3K inhibitor, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] This disruption of a critical second messenger blocks the activation of the downstream serine/threonine kinase Akt. The subsequent inhibition of Akt and its downstream effector, the ribosomal protein S6 (S6), ultimately leads to decreased cell proliferation and survival.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been evaluated in various cancer cell lines, particularly in the context of resistance to other targeted therapies. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Treatment Condition | Concentration (µM) | Inhibition | Citation |
| Trametinib and Dabrafenib-Resistant (TDR) Melanoma Cells | This compound | 5 | Significant inhibition | |
| TDR Melanoma Cells | This compound | 10 | Significant inhibition | |
| T47D, MDA-MB-231, MDA-MB-361, MDA-MB-453 Breast Cancer Cells | This compound | ~30-40 | Significant inhibition | |
| BT474, MCF-7 Breast Cancer Cells | This compound | >40 | Effective inhibition | |
| Normal Fibroblasts | This compound | >100 | IC50 | |
| Normal Fibroblasts | PI-103 | 3.34 | IC50 |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| MCF10A (non-tumorigenic) | 78.6 | |
| MDA-MB-231 | 47.3 | |
| MDA-MB-361 | 43.01 | |
| MDA-MB-453 | 49.05 |
Table 3: Effect of this compound on PI3K/Akt Pathway Signaling
| Cell Line | Treatment | Concentration (µM) | Downstream Effect | Citation |
| TDR Melanoma Cells | This compound | 2.5, 5, 10 | Dose-dependent inhibition of p-Akt and p-S6 | |
| Breast Cancer Cells | Doxorubicin + this compound | Not specified | Inhibition of p-AktS473, upregulation of p-CHK1/2 and p-P53 |
Visualizing the Mechanism and Experimental Approach
To further elucidate the mechanism of action and the methods used to study this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound activation and downstream effects.
References
Ridr-PI-103: A Technical Guide to a ROS-Activated PI3K Inhibitor
for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ridr-PI-103 is a novel, investigational prodrug designed for the targeted inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway in high-stress cellular environments. As a reactive oxygen species (ROS)-activated derivative of the potent pan-PI3K inhibitor PI-103, this compound offers a strategic advantage by remaining largely inert until it encounters the elevated ROS levels characteristic of many cancer cells, particularly those that have developed resistance to conventional therapies. This targeted activation mechanism aims to enhance the therapeutic window of PI3K inhibition by minimizing off-target effects in healthy tissues with normal ROS homeostasis. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data for its active metabolite PI-103, detailed experimental protocols, and visualizations of its signaling pathway and activation logic.
Core Concept and Mechanism of Action
This compound is a chemically modified version of PI-103, featuring a self-cyclizing moiety that is cleaved in the presence of high concentrations of reactive oxygen species.[1] This cleavage releases the active PI-103 molecule, which then exerts its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in a majority of human cancers.[2][3]
The activation of this compound is therefore contingent on the intracellular redox state. In cancer cells, particularly those resistant to treatments like BRAF and MEK inhibitors, ROS levels are often significantly elevated. This creates a favorable environment for the selective conversion of this compound into its active form, PI-103. The released PI-103 then competitively inhibits the ATP-binding site of Class I PI3K isoforms, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and its subsequent effectors, including the mammalian target of rapamycin (mTOR) and the ribosomal protein S6 (S6). This cascade of inhibition ultimately results in decreased cell proliferation and survival.
Signaling Pathway of PI-103 Action
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PI-103.
Logical Workflow of this compound Activation
Caption: Activation of this compound is dependent on high levels of intracellular ROS.
Quantitative Data
The inhibitory activity of the active component, PI-103, has been characterized against a panel of kinases. This data is crucial for understanding its potency and selectivity.
Table 1: Inhibitory Activity (IC50) of PI-103 Against Key Kinase Targets
| Target Kinase | IC50 (nM) | Reference(s) |
| DNA-PK | 2 | |
| p110α (PI3Kα) | 8 | |
| mTORC1 | 20 | |
| PI3KC2β | 26 | |
| p110δ (PI3Kδ) | 48 | |
| mTORC2 | 83 | |
| p110β (PI3Kβ) | 88 | |
| p110γ (PI3Kγ) | 150 | |
| ATR | 850 | |
| ATM | 920 | |
| PI3KC2α | 1000 | |
| hsVPS34 | 2300 |
Table 2: Efficacy of this compound in Cancer Cell Lines
While direct IC50 values for this compound are dependent on the specific ROS levels of each cell line, studies have demonstrated its dose-dependent efficacy.
| Cell Line | Treatment | Observation | Reference(s) |
| Trametinib and Dabrafenib-Resistant (TDR) Melanoma Cells | 5 µM and 10 µM this compound | Significant inhibition of cell proliferation. | |
| TDR Melanoma Cells | 2.5 µM, 5 µM, and 10 µM this compound | Dose-dependent inhibition of p-Akt and p-S6. | |
| MDA-MB-361 and MDA-MB-231 Breast Cancer Cells | Combination of Doxorubicin and this compound | Synergistic inhibition of cancer cell proliferation. |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Western Blotting for Phosphorylated Proteins (p-Akt, p-S6)
This technique is used to measure the inhibition of the PI3K signaling pathway.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and S6 (e.g., p-S6 Ser240/244) overnight at 4°C with gentle agitation. Dilute antibodies in TBST with 5% BSA.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system or X-ray film.
-
Normalization: Strip the membrane and re-probe with antibodies for total Akt and total S6, or a loading control like GAPDH, to normalize the data.
Intracellular ROS Measurement
This assay quantifies the levels of intracellular ROS, which is critical for understanding the activation of this compound.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS or PBS) and then load them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 1 µM in culture medium. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the dye-containing medium and wash the cells twice with HBSS or PBS to remove any unloaded dye.
-
Treatment: Treat the cells with the desired compounds (e.g., a known ROS inducer as a positive control).
-
Fluorescence Measurement: Immediately measure the fluorescence using a flow cytometer (e.g., using the FL1 channel for green fluorescence), a fluorescence microplate reader, or a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion
This compound represents a promising strategy in the development of targeted cancer therapies. By exploiting the unique biochemical environment of tumor cells, specifically their elevated levels of reactive oxygen species, it offers the potential for a more selective delivery of a potent PI3K inhibitor. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug development professionals working on or interested in this innovative class of prodrugs. Further investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
Ridr-PI-103: A Technical Deep Dive into a ROS-Activated Prodrug for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that maximize efficacy while minimizing off-target toxicity. One of the most promising strategies in this domain is the development of prodrugs that are selectively activated within the tumor microenvironment. This whitepaper provides a comprehensive technical guide to Ridr-PI-103, a novel reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor, PI-103. Elevated levels of ROS are a hallmark of many cancers, offering a unique opportunity for targeted drug release. This compound is designed with a self-cyclizing moiety that is cleaved in the presence of high ROS, releasing the active PI-103 to inhibit the PI3K/Akt/mTOR signaling pathway, a critical driver of tumor cell proliferation and survival. This document delves into the core aspects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction to this compound
Rdr-PI-103 is a chemically engineered prodrug designed to address the dose-limiting toxicities associated with systemic administration of potent kinase inhibitors like PI-103.[1][2] PI-103 is a multi-targeted inhibitor of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in a wide range of human cancers.[3][4] The core innovation of this compound lies in its ROS-sensitive design. It incorporates a self-cyclizing linker attached to the active PI-103 molecule.[1] In the high-ROS environment characteristic of many tumors, this linker is cleaved, leading to the localized release of the active PI-103. This targeted activation spares normal tissues with physiological ROS levels from the potent effects of the PI3K/mTOR inhibitor, thereby aiming to improve the therapeutic index.
Mechanism of Action
The mechanism of action of this compound is a two-step process: ROS-mediated activation followed by inhibition of the PI3K/Akt/mTOR signaling pathway.
ROS-Activated Drug Release
The central feature of this compound is its activation by reactive oxygen species. The prodrug is composed of the active PI-103 molecule linked to a ROS-sensitive self-cyclizing moiety. While the precise chemical structure of this moiety is proprietary, its function is well-documented. In the presence of elevated ROS levels, such as those found in the tumor microenvironment, the linker undergoes an irreversible cleavage reaction. This process releases the active PI-103, which is then free to engage its intracellular targets. The activation mechanism has been validated experimentally using ROS scavengers like glutathione and N-acetylcysteine (NAC), which rescue cell proliferation in the presence of this compound, and ROS inducers like doxorubicin and tert-butyl hydroperoxide (TBHP), which enhance its cytotoxic effects.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Once released, the active PI-103 molecule exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. PI-103 acts as a dual inhibitor, targeting both PI3K and mTOR. By inhibiting PI3K, it prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates Akt. The inhibition of mTOR, a downstream effector of Akt, further blocks protein synthesis and cell cycle progression by preventing the phosphorylation of its substrates, such as the ribosomal protein S6 (S6).
Quantitative Data Summary
The efficacy of this compound has been evaluated in various cancer cell lines, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30-40 | |
| MDA-MB-361 | ER+, HER2+ Breast Cancer | ~30-40 | |
| MDA-MB-453 | HER2+ Breast Cancer | ~30-40 | |
| T47D | ER+ Breast Cancer | ~30-40 | |
| A375 TDR | BRAF-mutant Melanoma (Trametinib/Dabrafenib Resistant) | >5 | |
| WM115 TDR | BRAF-mutant Melanoma (Trametinib/Dabrafenib Resistant) | ~5 | |
| WM983B TDR | BRAF-mutant Melanoma (Trametinib/Dabrafenib Resistant) | ~5 |
TDR: Trametinib and Dabrafenib Resistant
Table 2: Synergistic Effects of this compound in Combination with Doxorubicin in Breast Cancer Cells
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| MDA-MB-231 | This compound + Doxorubicin | Synergistic inhibition of cell proliferation | < 0.9 | |
| MDA-MB-361 | This compound + Doxorubicin | Synergistic inhibition of cell proliferation | < 0.9 |
A Combination Index (CI) of < 0.9 indicates a synergistic effect.
Table 3: In Vivo Pharmacokinetics of this compound
| Animal Model | Dose | Achievable Plasma Concentration | Half-life (T1/2) | Reference |
| C57BL/6J mice | 20 mg/kg | ~200 ng/mL (0.43 µM) | 10 hours |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Measurement of Intracellular ROS using DCFDA Assay
This protocol is for the quantification of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA (H2DCFDA)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., Doxorubicin or TBHP) as a positive control
-
ROS-scavenging agent (e.g., N-acetylcysteine) as a negative control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Load the cells with 10 µM DCFDA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Add the experimental treatments (Rdr-PI-103, controls) to the wells.
-
Measure the fluorescence intensity immediately and at desired time points using a microplate reader.
-
Normalize the fluorescence readings to the cell number or protein concentration.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and controls for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol details the detection of key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-p-CHK1/2, anti-p-P53, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of this compound in a mouse model.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Rdr-PI-103 formulated for in vivo administration
-
Dosing vehicles
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Centrifuge
-
LC-MS/MS system for drug quantification
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Administer a single dose of this compound (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion and Future Directions
Rdr-PI-103 represents a significant advancement in the field of targeted cancer therapy. Its innovative ROS-activated design allows for the selective delivery of a potent PI3K/mTOR inhibitor to the tumor microenvironment, thereby holding the promise of enhanced efficacy and reduced systemic toxicity. The preclinical data summarized in this whitepaper demonstrate its potential in various cancer models, particularly in aggressive and treatment-resistant phenotypes.
Future research should focus on a more detailed characterization of the in vivo efficacy and safety profile of this compound in a broader range of preclinical cancer models. Further investigation into the specific DNA damage response pathways activated by the combination of this compound and chemotherapeutic agents like doxorubicin, including the roles of p-CHK1/2 and p-P53, will provide deeper mechanistic insights. Ultimately, the compelling preclinical evidence warrants the progression of this compound into clinical trials to evaluate its therapeutic potential in cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Ridr-PI-103: A ROS-Activated Prodrug for Targeted PI3K/Akt Pathway Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] PI-103 is a potent, multi-targeted inhibitor of Class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[3][4] To enhance its therapeutic index and circumvent potential toxicities associated with broad kinase inhibition, a novel ROS-activated prodrug, Ridr-PI-103, has been developed. This guide provides a comprehensive technical overview of this compound, its active counterpart PI-103, and their inhibitory effects on the PI3K/Akt pathway.
Core Mechanism of Action
PI-103 exerts its anti-cancer effects by directly inhibiting key components of the PI3K/Akt/mTOR cascade. It is a multi-targeted inhibitor, demonstrating potent activity against Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), both mTOR complexes (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).
This compound is an innovative prodrug designed for targeted activation within the tumor microenvironment. Many cancer cells, particularly those resistant to therapies like BRAF and MEK inhibitors, exhibit elevated levels of reactive oxygen species (ROS). This compound incorporates a self-cyclizing moiety linked to PI-103, which is cleaved under high ROS conditions, releasing the active PI-103 inhibitor directly at the site of malignancy. This targeted release mechanism aims to reduce systemic toxicity compared to the parent compound, PI-103.
Quantitative Inhibitory Profile of PI-103
The inhibitory potency of PI-103 has been characterized across various kinase targets. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a kinase by 50%, are summarized below. These values highlight the pan-PI3K and mTOR inhibitory nature of the compound.
| Target | IC50 (nM) | Reference |
| PI3K Isoforms | ||
| p110α | 2 | |
| 8 | ||
| p110β | 3 | |
| 88 | ||
| p110δ | 3 | |
| 48 | ||
| p110γ | 15 | |
| 150 | ||
| mTOR Complexes | ||
| mTORC1 | 20 | |
| 30 | ||
| 0.02 µM (20 nM) | ||
| mTORC2 | 83 | |
| 0.083 µM (83 nM) | ||
| Other Kinases | ||
| DNA-PK | 2 | |
| 23 |
Signaling Pathway Inhibition
PI-103 effectively blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of downstream effectors involved in cell proliferation and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTORC1 complex, which promotes protein synthesis and cell growth through effectors like S6 kinase (S6K) and 4E-BP1. PI-103's dual inhibition of PI3K and mTOR ensures a comprehensive blockade of this critical signaling axis.
Caption: PI3K/Akt/mTOR pathway showing PI-103 inhibition and ROS-activation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PI-103 and this compound.
In Vitro Kinase Assays
Objective: To determine the IC50 values of PI-103 against target kinases.
-
PI3K Inhibition Assay: Phosphatidylinositide 3-kinase inhibitory activity can be determined using a scintillation proximity assay. The assay is typically run in the presence of 1 µmol/L ATP, and IC50 values are calculated from dose-response curves.
-
mTOR Inhibition Assay: Inhibition of mTOR protein kinase can be measured using a TR-FRET-based LanthaScreen method. The compound is assayed at a maximum concentration of 10 µmol/L in the presence of 1 µmol/L ATP, with IC50 values determined using appropriate software like GraphPad Prism.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on cell proliferation and pathway modulation in cancer cell lines.
-
Cell Proliferation Assay:
-
Seed cancer cells (e.g., U87MG glioma, A549 lung cancer) in 96-well plates.
-
Treat cells with various concentrations of this compound or PI-103 for a specified duration (e.g., 72 hours).
-
Assess cell viability using methods such as MTT or Cell Counting Kit-8 (CCK-8).
-
Calculate the percentage of cell growth inhibition relative to a vehicle control (e.g., DMSO).
-
-
Western Blot Analysis for Pathway Inhibition:
-
Culture cells (e.g., U373MG glioma) and treat with the inhibitor at indicated doses for a set time (e.g., 6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, phospho-S6 ribosomal protein).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands, demonstrating the reduction in phosphorylation of key downstream effectors.
-
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a PI3K pathway inhibitor like this compound follows a logical progression from initial biochemical characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for the ROS-activated prodrug this compound.
In Vivo Efficacy
Preclinical studies in animal models are essential to validate the therapeutic potential of new anti-cancer agents. In glioma xenograft models, PI-103 has demonstrated the ability to decrease average tumor size significantly after 18 days of treatment. The treatment was well-tolerated with no obvious signs of toxicity. Analysis of the treated tumors confirmed the on-target activity of PI-103, showing decreased levels of phosphorylated Akt and S6, consistent with the blockade of p110α and mTOR. While PI-103 itself showed promise, it also faced challenges with bioavailability and rapid in vivo metabolism, which spurred the development of derivatives like this compound. Studies with this compound have shown it to be effective in inhibiting the proliferation of BRAF and MEK inhibitor-resistant melanoma cells, which have high intrinsic ROS levels, providing a strong rationale for its further development.
Conclusion
This compound represents a sophisticated, targeted approach to inhibiting the PI3K/Akt/mTOR pathway. By leveraging the high-ROS microenvironment of tumors, particularly in resistant cancers, this prodrug strategy aims to deliver the potent pan-PI3K/mTOR inhibitor, PI-103, with greater specificity and a potentially improved safety profile. The comprehensive data on PI-103's inhibitory activity, combined with the innovative design of this compound, provides a solid foundation for its continued investigation as a promising therapeutic candidate for a range of malignancies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Ridr-PI-103: A Technical Guide to a ROS-Activated PI3K Inhibitor Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ridr-PI-103 is a novel, investigational prodrug of the potent pan-phosphoinositide 3-kinase (PI3K) inhibitor, PI-103.[1][2] This molecule is intelligently designed to remain inert until it encounters elevated levels of reactive oxygen species (ROS), a hallmark of the tumor microenvironment. This targeted activation mechanism holds the promise of delivering the therapeutic payload, PI-103, with greater specificity to cancer cells, potentially mitigating the off-target toxicities associated with systemic PI3K inhibition. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a derivative of PI-103, featuring a self-cyclizing moiety linked to the parent compound. This addition renders the molecule inactive until it undergoes an oxidative cyclization reaction triggered by ROS.
Chemical Structure
The precise chemical structure of this compound is not publicly available in full detail. However, it is described as PI-103 linked to a self-cyclizing moiety. The core structure of PI-103 is 3-(4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol. The prodrug modification is attached at the phenolic hydroxyl group.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₅N₇O₄ | N/A |
| Molecular Weight | 511.53 g/mol | N/A |
| CAS Number | 2581114-71-6 | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Powder: -20°C for up to 2 years; In DMSO: -80°C for up to 6 months | N/A |
Mechanism of Action
This compound is a prodrug that requires activation by ROS to release its active form, PI-103. This targeted release is a key feature of its design, aiming to enhance its therapeutic index.
ROS-Mediated Activation
The activation of this compound is initiated by the high levels of ROS commonly found in the tumor microenvironment. This oxidative stress triggers a self-cyclizing reaction in the prodrug moiety, leading to the cleavage of the linker and the release of the active PI3K inhibitor, PI-103.
References
An In-depth Technical Guide to the Comparative Analysis of Ridr-PI-103 and PI-103
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the chemical structures, mechanisms of action, and relevant experimental protocols for the phosphatidylinositol 3-kinase (PI3K) inhibitor, PI-103, and its reactive oxygen species (ROS)-activated prodrug, Ridr-PI-103. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. Detailed methodologies for the synthesis of both compounds, along with protocols for key in vitro biological assays, are presented. Furthermore, this guide includes structured tables for the comparison of quantitative data and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention. PI-103 is a potent small molecule inhibitor that targets multiple isoforms of the PI3K enzyme family as well as the mammalian target of rapamycin (mTOR).[1] Despite its promising in vitro activity, the clinical development of PI-103 has been hampered by factors such as rapid in vivo metabolism.
To address these limitations, a prodrug strategy has been employed, leading to the development of this compound.[2] this compound is a novel ROS-induced drug release prodrug, which incorporates a self-cyclizing moiety linked to the parent PI-103 molecule.[2] In the high-ROS tumor microenvironment, this linker is designed to cleave, releasing the active PI-103, thereby enabling targeted drug delivery and potentially reducing systemic toxicity. This guide provides a detailed examination of the chemical and biological characteristics of both this compound and PI-103.
Chemical Structures
The fundamental difference between this compound and PI-103 lies in their chemical structures. PI-103 is an organic heterotricyclic compound, specifically a pyrido[3',2':4,5]furo[3,2-d]pyrimidine substituted at the 2- and 4-positions with a 3-hydroxyphenyl group and a morpholin-4-yl group, respectively. This compound is a prodrug of PI-103, where the phenolic hydroxyl group of PI-103 is masked by a ROS-sensitive self-cyclizing moiety.[2] This moiety is cleaved in the presence of high levels of reactive oxygen species, releasing the active PI-103.
Table 1: Chemical Structure and Properties of this compound and PI-103
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| PI-103 | 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol | C₁₉H₁₆N₄O₃ | 348.36 g/mol |
| This compound | 4-((3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenoxy)methyl)phenylboronic acid | C₂₆H₂₃BN₄O₄ | Not explicitly found |
Mechanism of Action and Signaling Pathway
PI-103 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival. PI-103 is a multi-targeted inhibitor, affecting several class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR.
This compound, being a prodrug, is initially inactive. Upon reaching the ROS-rich tumor microenvironment, the ROS-sensitive linker is cleaved, releasing PI-103. The released PI-103 then acts on the PI3K/Akt/mTOR pathway in the same manner as exogenously administered PI-103.
Quantitative Data
The inhibitory activity of PI-103 has been quantified against various PI3K isoforms and mTOR. As this compound is a prodrug, its direct inhibitory activity is not relevant; its efficacy is dependent on its conversion to PI-103.
Table 2: In Vitro Inhibitory Activity of PI-103
| Target | IC₅₀ (nM) |
| PI3Kα (p110α) | 2 |
| PI3Kβ (p110β) | 3 |
| PI3Kδ (p110δ) | 3 |
| PI3Kγ (p110γ) | 15 |
| mTORC1 | 30 |
| DNA-PK | 23 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of PI-103 and this compound, as well as for key biological assays used to evaluate their activity.
Synthesis of PI-103
The synthesis of PI-103 is a multi-step process involving the construction of the core pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold followed by the introduction of the morpholine and 3-hydroxyphenyl substituents. The following is a representative synthetic scheme based on the synthesis of a PI-103 bioisostere.
Protocol: A detailed, step-by-step protocol for the synthesis of PI-103 is not publicly available. The provided diagram illustrates a likely synthetic route based on analogous chemical syntheses.
Synthesis of this compound
The synthesis of this compound involves the coupling of PI-103 with a ROS-responsive linker, typically a boronic ester-containing moiety.
Protocol: A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. The provided diagram illustrates a likely synthetic route based on standard coupling reactions.
In Vitro PI3K Enzyme Assay (HTRF)
This assay is used to determine the in vitro inhibitory activity of compounds against PI3K isoforms.
Protocol:
-
Prepare serial dilutions of PI-103 in DMSO.
-
Add the PI3K enzyme, PIP2 substrate, and the test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time.
-
Stop the reaction and add the HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and streptavidin-XL665).
-
Read the plate on an HTRF-compatible reader and calculate the IC₅₀ values.
Western Blotting for PI3K Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells treated with the inhibitors.
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of PI-103 or this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total Akt and S6 ribosomal protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (Propidium Iodide Staining)
This assay is used to determine the effect of the compounds on cell viability by flow cytometry.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of PI-103 or this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a staining buffer containing propidium iodide.
-
Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~617 nm.
-
Quantify the percentage of PI-positive (non-viable) cells.
Conclusion
This technical guide has provided a detailed comparative analysis of this compound and PI-103, two important molecules for the targeted inhibition of the PI3K/Akt/mTOR pathway. The key distinction lies in the prodrug nature of this compound, which is designed for ROS-mediated activation in the tumor microenvironment. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field. Further investigation into the in vivo efficacy and pharmacokinetic profiles of this compound is warranted to fully elucidate its therapeutic potential.
References
Ridr-PI-103 Target Validation in Cancer Cells: A Technical Guide
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention. PI-103 is a potent, multi-targeted inhibitor that suppresses Class I PI3K isoforms, mTOR complexes (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Despite its high potency, the clinical development of PI-103 has been hampered by issues of toxicity and poor bioavailability.[5]
To address these limitations, a novel prodrug, Ridr-PI-103, was developed. This innovative approach utilizes a self-cyclizing moiety linked to PI-103, designed to release the active inhibitor preferentially under conditions of high oxidative stress. Cancer cells, particularly those that have developed resistance to therapies, often exhibit elevated levels of reactive oxygen species (ROS). This compound leverages this specific feature of the tumor microenvironment for targeted drug release, aiming to enhance anti-cancer efficacy while minimizing systemic toxicity.
This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core mechanisms and workflows.
Mechanism of Action
ROS-Activated Release of PI-103
This compound is designed to remain inert under normal physiological conditions. In the high-ROS environment characteristic of many cancer cells, the prodrug's self-cyclizing linker is cleaved, releasing the active PI-103 molecule. This targeted activation is a key feature of its design.
Caption: ROS-dependent activation of this compound.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Once released, PI-103 potently inhibits key nodes in the PI3K/Akt/mTOR pathway. It blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) by PI3K. This prevents the recruitment and activation of Akt. Furthermore, PI-103 directly inhibits mTORC1 and mTORC2, which are crucial downstream effectors regulating protein synthesis and cell proliferation, through substrates like S6 ribosomal protein.
Caption: PI-103 inhibits the PI3K/Akt/mTOR pathway.
Quantitative Data
Table 1: Kinase Inhibitory Profile of PI-103
The inhibitory activity of PI-103 was determined against its primary molecular targets in cell-free assays. The data demonstrates potent, low-nanomolar inhibition of Class I PI3K isoforms, mTOR, and DNA-PK.
| Target | IC50 (nM) | Reference |
| PI3K p110α | 2 - 8 | |
| PI3K p110β | 3 - 88 | |
| PI3K p110δ | 3 - 48 | |
| PI3K p110γ | 15 - 150 | |
| mTORC1 | 20 - 30 | |
| mTORC2 | 83 | |
| DNA-PK | 2 - 23 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
The efficacy of this compound and its active compound PI-103 has been evaluated across a panel of human cancer cell lines. The data shows significant growth inhibition, particularly in models with hyper-activated PI3K signaling or acquired resistance.
| Compound | Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| PI-103 | A549 | Non-Small Cell Lung | Reduction in cell number (~60%) | 2 | |
| PI-103 | H460 | Non-Small Cell Lung | Inhibition (~60%) | 0.5 | |
| This compound | TDR Melanoma Cells | Melanoma (Resistant) | Significant Inhibition | 5 - 10 | |
| This compound | T47D | Breast Cancer | Significant Inhibition | ~30-40 | |
| This compound | MDA-MB-231 | Breast Cancer (TNBC) | Significant Inhibition | ~30-40 | |
| This compound | MDA-MB-361 | Breast Cancer | Significant Inhibition | ~30-40 | |
| This compound | MDA-MB-453 | Breast Cancer | Significant Inhibition | ~30-40 | |
| PI-103 | Normal Fibroblasts | Non-cancerous | IC50 | 3.34 | |
| This compound | Normal Fibroblasts | Non-cancerous | IC50 | >100 |
TDR: Trametinib and Dabrafenib-Resistant
Experimental Protocols and Workflows
Western Blotting for Pathway Inhibition
Western blotting is a crucial technique to validate target engagement by observing the phosphorylation status of downstream effectors. A reduction in phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) serves as a direct biomarker of PI-103 activity.
Caption: Standard workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment: Cancer cells (e.g., TDR melanoma cells) are seeded and treated with DMSO (vehicle control) or varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time, such as 24 hours.
-
Lysis and Quantification: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. It is then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-Akt Ser473, total Akt, p-S6 Ser240/244, total S6, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assays (MTT/SRB)
These assays quantify the anti-proliferative or cytotoxic effects of this compound.
Detailed Methodology:
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
MTT Assay: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells. The supernatant is removed, and DMSO is added to dissolve the crystals. Absorbance is read at ~570 nm.
-
Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized. Absorbance is read at ~510 nm.
-
Analysis: The results are used to calculate the percentage of cell viability relative to the vehicle-treated control and to determine IC50 or GI50 values.
Validation of ROS-Dependent Activation
To confirm that the activity of this compound is dependent on ROS, experiments are performed using ROS modulators. The antioxidant N-acetylcysteine (NAC) or glutathione (GSH) is used to scavenge ROS, while an agent like t-butyl hydrogen peroxide (TBHP) is used to induce ROS.
Caption: Logic of ROS modulation experiments.
Detailed Methodology:
-
Experimental Setup: TDR melanoma cells are treated with this compound alone, this compound in combination with GSH, or this compound in combination with TBHP.
-
Assay: Cell proliferation is measured using an MTT or similar viability assay after the treatment period.
-
Expected Results: The addition of a ROS scavenger like GSH is expected to prevent the activation of this compound, thus rescuing cell proliferation compared to treatment with the prodrug alone. Conversely, adding a ROS inducer like TBHP should enhance the prodrug's anti-proliferative effect.
Conclusion
The validation of this compound as a targeted anti-cancer agent is supported by a strong body of preclinical evidence. The prodrug's mechanism relies on the elevated ROS levels within cancer cells for its activation, a hypothesis confirmed by ROS modulation experiments. Upon release, the active PI-103 molecule effectively engages its targets, as demonstrated by the potent, low-nanomolar inhibition of PI3K, mTOR, and DNA-PK in enzymatic assays. This target engagement translates directly to a functional cellular response, evidenced by the marked reduction in the phosphorylation of downstream signaling nodes like Akt and S6. Ultimately, this cascade of molecular events leads to significant anti-proliferative effects in various cancer cell lines, including those resistant to other targeted therapies. The significantly lower toxicity of this compound in normal cells compared to its active counterpart underscores the potential of this ROS-activated strategy. Collectively, these findings validate the mechanism of this compound and establish a solid foundation for its further development as a precision therapeutic for cancers with high oxidative stress.
References
The Biological Activity of Ridr-PI-103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radr-PI-103 is a novel, reactive oxygen species (ROS)-activated prodrug of PI-103, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of the biological activity of Ridr-PI-103, with a focus on its mechanism of action, effects on cancer cells, and relevant experimental data.
Mechanism of Action
Radr-PI-103 is designed to selectively target cells with high levels of intracellular ROS, a common characteristic of cancer cells, particularly those that have developed resistance to conventional therapies. The prodrug consists of the active PI-103 molecule linked to a self-cyclizing moiety. In the presence of elevated ROS, this linkage is cleaved, releasing the active PI-103 inhibitor within the target cells.
Once released, PI-103 acts as a dual inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] PI-103 inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) by PI3K.[2] This, in turn, prevents the phosphorylation and activation of Akt, a key downstream effector. Furthermore, PI-103 directly inhibits both mTORC1 and mTORC2 complexes, further disrupting downstream signaling cascades that control protein synthesis and cell growth.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound from various in vitro studies.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 47.3[4] |
| MDA-MB-361 | 43.01[4] |
| MDA-MB-453 | 49.05 |
| MCF10A (non-tumorigenic) | 78.6 |
| Normal Fibroblasts | >100 |
Table 2: Efficacy of this compound in BRAF/MEK Inhibitor-Resistant Melanoma Cells
| Cell Line | Treatment Concentration (µM) | Effect |
| TDR (Trametinib and Dabrafenib Resistant) Melanoma Cells | 5 | Significant inhibition of cell proliferation |
| TDR (Trametinib and Dabrafenib Resistant) Melanoma Cells | 10 | Significant inhibition of cell proliferation |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Mechanism of this compound activation and inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating the in vitro biological activity of this compound.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., melanoma or breast cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-S6)
This protocol outlines the procedure for detecting changes in protein phosphorylation in response to this compound.
-
Cell Lysis: Plate cells and treat with this compound as described for the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser240/244), S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Crystal Violet Cell Proliferation Assay
This assay provides a long-term assessment of cell growth.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described in the MTT assay protocol.
-
Fixation: After the desired treatment period (e.g., 7-10 days), gently wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Staining: Remove the formalin, wash with water, and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization and Quantification: Add 10% acetic acid to each well to solubilize the stain and measure the absorbance at 590 nm.
Cell Migration Assay (Transwell Assay)
This method assesses the effect of this compound on cancer cell migration.
-
Chamber Preparation: Rehydrate transwell inserts with a porous membrane (e.g., 8 µm pore size) in serum-free medium.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow cell migration through the membrane.
-
Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.
Conclusion
Radr-PI-103 is a promising ROS-activated prodrug that effectively inhibits the PI3K/Akt/mTOR pathway in cancer cells with elevated ROS levels. The data presented in this guide demonstrate its potent anti-proliferative and anti-migratory effects in vitro. The provided protocols offer a framework for researchers to further investigate the biological activities of this compound and its potential as a targeted cancer therapeutic.
References
The Emergence of Ridr-PI-103: A Novel Strategy for Overcoming Resistance in BRAF/MEK Inhibitor-Resistant Melanoma
For Immediate Release
In the landscape of metastatic melanoma treatment, the development of resistance to targeted therapies, specifically BRAF and MEK inhibitors, remains a significant clinical challenge. However, a promising new agent, Ridr-PI-103, is showing potential in preclinical studies to circumvent these resistance mechanisms. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the key experimental findings for researchers, scientists, and drug development professionals.
Introduction to BRAF/MEK Inhibitor Resistance
The discovery of activating BRAF mutations, present in approximately 50% of melanomas, revolutionized treatment with the development of BRAF inhibitors (BRAFi) like dabrafenib and vemurafenib, and MEK inhibitors (MEKi) such as trametinib.[1][2] While combination therapy with BRAFi and MEKi has improved patient outcomes, the majority of patients develop acquired resistance within months.[1][3]
Resistance is often mediated by the reactivation of the MAPK pathway or through the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR signaling cascade.[4] Elevated levels of reactive oxygen species (ROS) have also been observed in melanoma cells that have acquired resistance to BRAF and MEK inhibitors. This altered cellular state provides a unique therapeutic window for novel treatment strategies.
This compound: A ROS-Activated Prodrug Approach
To address the challenge of toxicity associated with pan-PI3K inhibitors, a novel ROS-activated prodrug, this compound, has been developed. This compound consists of the pan-PI3K inhibitor PI-103 linked to a self-cyclizing moiety. In the high-ROS environment characteristic of BRAF/MEK inhibitor-resistant melanoma cells, this moiety is cleaved, releasing the active PI-103. This targeted release mechanism aims to concentrate the therapeutic effect in cancer cells while minimizing toxicity in normal cells with lower ROS levels.
Mechanism of Action and Preclinical Efficacy
Released PI-103 acts as a pan-PI3K inhibitor, blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3). This, in turn, inhibits the downstream activation of key survival proteins, including AKT and the ribosomal protein S6 (S6).
Preclinical studies have demonstrated the efficacy of this compound in trametinib and dabrafenib-resistant (TDR) BRAF-mutant melanoma cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Cell Proliferation of Trametinib and Dabrafenib-Resistant (TDR) Melanoma Cells
| Cell Line | Treatment Concentration (µM) | Observation |
| TDR Melanoma Cells | 5 | Significant inhibition of cell proliferation |
| TDR Melanoma Cells | 10 | Significant inhibition of cell proliferation |
| Melanocytes | 5 | Less toxic compared to equivalent concentration of PI-103 |
Data sourced from studies on various TDR melanoma cell lines, including A375, WM115, and WM983B.
Table 2: Effect of this compound on PI3K/AKT Pathway Signaling in TDR Melanoma Cells
| Protein | Treatment | Observation |
| p-Akt (S473) | 24-hour treatment with this compound | Inhibition of phosphorylation |
| p-S6 (Ser240/244) | 24-hour treatment with this compound | Inhibition of phosphorylation |
| p-S6 (Ser235/236) | 24-hour treatment with this compound | Inhibition of phosphorylation |
Observations are based on Western blot analysis following treatment of TDR cells.
Table 3: Modulation of this compound Activity by ROS Modifiers
| Cell Line | Treatment | Effect on Cell Proliferation |
| TDR Melanoma Cells | This compound + Glutathione (ROS scavenger) | Significant rescue of cell proliferation |
| WM115 and WM983B TDR Cells | This compound + t-butyl hydrogen peroxide (TBHP; ROS inducer) | Enhanced inhibition of cell proliferation |
These experiments confirm the ROS-dependent activation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Generation of Trametinib and Dabrafenib-Resistant (TDR) Cell Lines
BRAF-mutant melanoma cell lines (e.g., A375, WM115, WM983B) are cultured in the presence of gradually increasing concentrations of both dabrafenib and trametinib over a prolonged period. This process selects for cells that can survive and proliferate despite the presence of the inhibitors, thereby establishing resistant cell lines.
Cell Viability Assay (MTT Assay)
-
Seed TDR melanoma cells and control melanocytes in 96-well plates.
-
Treat cells with various concentrations of this compound, PI-103, or vehicle control (DMSO).
-
For ROS modulation experiments, co-treat with glutathione or t-butyl hydrogen peroxide (TBHP).
-
After the desired incubation period (e.g., 72 hours), add MTT reagent to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis
-
Lyse treated and untreated TDR cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those targeting p-Akt (S473), total Akt, p-S6 (Ser240/244), p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delivery-files.atcc.org [delivery-files.atcc.org]
- 3. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. Generation of Trametinib- and Dabrafenib-Resistant (TDR) Cell Lines [bio-protocol.org]
Ridr-PI-103 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) presents a significant therapeutic challenge due to the absence of well-defined molecular targets. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in TNBC, making it an attractive target for therapy. However, the clinical application of PI3K inhibitors has been hampered by toxicity. Ridr-PI-103 is an innovative, reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor PI-103. This design leverages the inherently high levels of ROS in cancer cells to achieve tumor-selective drug release, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of TNBC, detailing its mechanism of action, synergistic effects with chemotherapy, and the experimental protocols utilized in its evaluation.
Introduction to this compound
Radr-PI-103 is a novel prodrug designed for targeted delivery of the potent PI3K and mTOR inhibitor, PI-103, to tumors.[1][2] The core of its design is a self-cyclizing moiety linked to PI-103, which is engineered to release the active drug in the presence of high levels of reactive oxygen species (ROS), a common feature of the tumor microenvironment.[1][2] This ROS-induced drug release (RIDR) mechanism aims to enhance the therapeutic index of PI-103 by concentrating its activity within cancer cells while sparing normal tissues.[3]
Mechanism of Action
The activation of this compound is contingent on the elevated ROS levels characteristic of many aggressive cancers, including TNBC. Lower expression of antioxidants like catalase in cancer cells contributes to this state of oxidative stress.
Once within the high-ROS environment of a cancer cell, the prodrug undergoes a self-cyclizing reaction that cleaves the linker and releases the active PI-103 molecule. PI-103 then exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in a majority of breast cancers.
dot
Preclinical Data in Triple-Negative Breast Cancer
In Vitro Efficacy
Studies have demonstrated the selective cytotoxicity of this compound against breast cancer cell lines, including the TNBC cell line MDA-MB-231, compared to non-tumorigenic cells and normal fibroblasts.
| Cell Line | Type | This compound IC50 (µM) | PI-103 IC50 (µM) | Reference |
| Normal Fibroblasts | Normal | >100 | 3.34 | |
| MCF10A | Non-tumorigenic Breast | 78.6 | Not Determined | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 47.3 | Not Determined | |
| MDA-MB-361 | Breast Cancer | 43.01 | Not Determined | |
| MDA-MB-453 | Breast Cancer | 49.05 | Not Determined |
Synergy with Doxorubicin
Radr-PI-103 exhibits a synergistic effect when combined with the chemotherapeutic agent doxorubicin in TNBC cell lines. Doxorubicin is known to induce ROS production, which can enhance the activation of this compound, leading to a more potent anti-cancer effect. This combination has been shown to suppress cancer cell proliferation and migration.
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-231 | Radr-PI-103 + Doxorubicin | Synergistic inhibition of proliferation and migration | |
| MDA-MB-361 | Radr-PI-103 + Doxorubicin | Synergistic inhibition of proliferation and migration |
Signaling Pathway Analysis
The combination of this compound and doxorubicin leads to a significant downregulation of the PI3K/Akt signaling pathway and an upregulation of the DNA damage response. Western blot analyses have shown decreased phosphorylation of Akt (at Ser473) and its downstream effector S6 ribosomal protein, confirming the on-target effect of the released PI-103. Concurrently, an increase in the phosphorylation of DNA damage markers such as CHK1, CHK2, and p53 is observed.
dot
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on TNBC cell lines.
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-110 µM) and/or doxorubicin for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
dot
Western Blotting
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: Treat MDA-MB-231 cells with this compound and/or doxorubicin for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-S6, S6, p-CHK1/2, p-p53, and a loading control like actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a TNBC mouse model.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer this compound, doxorubicin, the combination, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).
Clinical Status
As of the latest available information, there are no registered clinical trials specifically investigating this compound in triple-negative breast cancer or any other malignancy. The research remains in the preclinical stage.
Conclusion and Future Directions
Radr-PI-103 represents a promising strategy for the targeted treatment of triple-negative breast cancer. Its ROS-dependent activation mechanism offers the potential for improved tumor selectivity and reduced systemic toxicity compared to conventional PI3K inhibitors. The synergistic interaction with doxorubicin further enhances its therapeutic potential. Future research should focus on comprehensive in vivo efficacy and toxicity studies, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers to guide its potential clinical development for patients with TNBC.
References
The Ridr-PI-103 Prodrug Concept: A Technical Guide to a ROS-Activated PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Ridr-PI-103 prodrug concept, a novel strategy designed to overcome the limitations of the potent dual PI3K/mTOR inhibitor, PI-103. By leveraging the elevated reactive oxygen species (ROS) characteristic of the tumor microenvironment, this compound offers a targeted approach to cancer therapy, aiming to enhance efficacy while minimizing systemic toxicities. This document details the mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: Overcoming the Challenges of PI-103
PI-103 is a synthetic, small-molecule inhibitor of the pyridofuropyrimidine class that potently and selectively targets Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2][3] PI-103 has demonstrated significant anti-proliferative activity across a range of cancer cell lines and in preclinical tumor models.[1][4]
However, the clinical development of PI-103 has been hampered by significant drawbacks, including poor bioavailability, extensive in vivo metabolism, and off-target toxicities. These limitations have spurred the development of strategies to improve its therapeutic index. The this compound prodrug concept represents a promising approach to address these challenges.
The this compound Prodrug Strategy
Ridt-PI-103 is a prodrug of PI-103 designed for activation by elevated levels of reactive oxygen species (ROS), a common feature of the tumor microenvironment. The core concept involves masking the active PI-103 molecule with a self-cyclizing moiety through an ethereal linkage to the phenolic group of PI-103. In the presence of high ROS levels, this linker undergoes cleavage, releasing the active PI-103 directly at the tumor site. This targeted activation is intended to increase the therapeutic concentration of PI-103 within the tumor while minimizing exposure and associated toxicities in healthy tissues.
Mechanism of Activation and Action
The activation and mechanism of action of this compound can be summarized in the following steps:
-
Systemic Administration: The inactive this compound prodrug is administered systemically.
-
Tumor Targeting: The prodrug preferentially accumulates in the tumor microenvironment, which is characterized by high levels of oxidative stress.
-
ROS-Mediated Activation: In the presence of high ROS, the self-cyclizing linker is cleaved, releasing the active PI-103.
-
PI3K/mTOR Inhibition: The released PI-103 inhibits the PI3K/Akt/mTOR signaling pathway by blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3).
-
Downstream Effects: Inhibition of this pathway leads to the dephosphorylation of key downstream effectors, including Akt and the ribosomal protein S6, ultimately resulting in the inhibition of cell proliferation, growth, and migration, and the induction of apoptosis.
Figure 1: Mechanism of this compound activation and action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of PI-103 and this compound.
In Vitro Inhibitory Activity of PI-103
| Target | IC50 (nM) | Reference |
| p110α | 2 | |
| p110β | 3 | |
| p110δ | 3 | |
| p110γ | 15 | |
| mTOR | 30 | |
| DNA-PK | 23 |
In Vitro Efficacy of this compound in BRAF/MEK Inhibitor-Resistant Melanoma Cells
| Cell Line | Treatment | Concentration (µM) | Proliferation Inhibition (%) | Reference |
| WM115 TDR | This compound | 5 | Significant | |
| WM115 TDR | This compound | 10 | Further Inhibition | |
| WM983B TDR | This compound | 2.5 | Effective |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound and PI-103.
Cell Viability and Proliferation Assays
MTT Assay:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Crystal Violet Staining:
-
Seed and treat cells in multi-well plates as described for the MTT assay.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, p-S6, total Akt, total S6, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Implant cancer cells (e.g., glioma or melanoma cells) subcutaneously or orthotopically into immunocompromised mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., PI-103 or this compound) or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Role of Reactive Oxygen Species in Ridr-PI-103 Activation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The role of reactive oxygen species (ROS) in the activation of the novel prodrug Ridr-PI-103.
Introduction
This compound is a novel, investigational prodrug designed for the targeted delivery of the potent phosphoinositide 3-kinase (PI3K) and mTOR inhibitor, PI-103.[1][2][3] The "RIDR" designation stands for "ROS-Induced Drug Release," signifying that the prodrug is engineered to remain inactive until it encounters an environment with high levels of reactive oxygen species (ROS).[2][3] This strategy aims to enhance the therapeutic window of PI-103 by increasing its specificity for cancer cells, which often exhibit elevated ROS levels, while minimizing toxicity in normal tissues.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. Consequently, inhibitors of this pathway, such as PI-103, are of significant interest in oncology. However, the ubiquitous role of this pathway in normal cellular processes often leads to dose-limiting toxicities with systemic administration of its inhibitors. This compound represents a sophisticated approach to circumvent this limitation by leveraging the unique biochemical properties of the tumor microenvironment.
This guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the involved signaling pathways.
Mechanism of Activation
This compound is composed of the active PI-103 molecule linked to a self-cyclizing moiety that acts as a ROS-sensitive protective group. In a low-ROS environment, the prodrug is stable and largely inactive. However, in the presence of elevated ROS levels, a chemical reaction is initiated that leads to the cleavage of this linker and the controlled release of the active PI-103 inhibitor.
The activation process has been demonstrated experimentally by showing that the effects of this compound on cancer cell proliferation can be significantly rescued by the addition of a ROS scavenger, such as glutathione. Conversely, the activity of this compound can be enhanced by the addition of a ROS-inducing agent like tert-butyl hydrogen peroxide (TBHP).
The released PI-103 then exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway. This leads to a reduction in the phosphorylation of key downstream effectors like Akt and the ribosomal protein S6, ultimately resulting in the inhibition of cancer cell proliferation, growth, and migration.
Caption: Activation mechanism of this compound.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines, particularly in the context of breast cancer and treatment-resistant melanoma. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 of this compound (µM) | IC50 of PI-103 (µM) |
|---|---|---|---|
| Normal Fibroblasts | Non-cancerous | >100 | 3.34 |
| T47D | ER+, PR+, HER2- | ~30-40 | Not Reported |
| MDA-MB-231 | Triple-Negative | ~30-40 | Not Reported |
| MDA-MB-361 | ER+, PR+, HER2+ | ~30-40 | Not Reported |
| MDA-MB-453 | HER2+ | ~30-40 | Not Reported |
Data sourced from a conference abstract.
Table 2: In Vitro Efficacy of this compound in BRAF/MEK Inhibitor-Resistant Melanoma Cells
| Cell Line | Type | Treatment | Effect on Cell Proliferation |
|---|---|---|---|
| Melanocytes | Normal | This compound (5 µM) | Less toxic than PI-103 |
| A375 TDR | Resistant Melanoma | This compound (5 & 10 µM) | Significant inhibition |
| WM983B TDR | Resistant Melanoma | This compound (5 & 10 µM) | Significant inhibition |
| WM115 TDR | Resistant Melanoma | This compound (5 & 10 µM) | Significant inhibition |
TDR: Trametinib and Dabrafenib Resistant. Data from Patel H, et al.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess the effect of this compound on cell viability, trametinib and dabrafenib-resistant (TDR) melanoma cells and normal melanocytes are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of this compound or the parent compound PI-103. Following a 72-hour incubation period, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
-
Crystal Violet Assay: For long-term proliferation assessment, TDR cells are treated with this compound. At the end of the treatment period, the cells are washed with PBS, fixed with 10% formalin, and stained with 0.5% crystal violet solution. After washing and drying, the stained cells are solubilized with 10% acetic acid, and the absorbance is read at 590 nm.
Western Blot Analysis for Signaling Pathway Modulation
TDR cells are treated with this compound for 24 hours. Following treatment, the cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then blocked and incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
ROS Scavenging and Induction Experiments
To confirm the ROS-dependent activation of this compound, TDR cells are co-treated with this compound and either the ROS scavenger glutathione or the ROS inducer tert-butyl hydrogen peroxide (TBHP). Cell proliferation is then assessed using the MTT or crystal violet assay. A rescue of cell proliferation by glutathione and an enhancement of inhibition by TBHP would confirm the mechanism of action.
Caption: General experimental workflow for this compound evaluation.
Signaling Pathways
The primary target of the active PI-103 released from this compound is the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the key components of this pathway and the inhibitory effect of PI-103.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by PI-103.
Conclusion
This compound is a promising ROS-activated prodrug that has the potential to improve the therapeutic index of the PI3K/mTOR inhibitor PI-103. By exploiting the elevated ROS levels characteristic of many cancer cells, this compound offers a targeted approach to cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells, including those resistant to other targeted therapies. Further investigation, including more extensive in vivo studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this innovative drug delivery strategy.
References
The Prodrug Ridr-PI-103 Effectively Suppresses Key Cancer Signaling Pathways in Resistant Melanoma
A Technical Overview for Researchers and Drug Development Professionals
Introduction: The emergence of resistance to targeted therapies remains a significant hurdle in the treatment of BRAF-mutant melanoma. One promising strategy to overcome this resistance is the targeting of downstream signaling pathways that are reactivated in resistant cells. Ridr-PI-103, a novel reactive oxygen species (ROS)-activated prodrug, is designed to release the potent PI3K/mTOR inhibitor PI-103 specifically within the high-ROS environment of tumor cells. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth analysis of the effects of this compound on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action and Downstream Effects
This compound is engineered to remain inert until it encounters the elevated levels of ROS characteristic of many cancer cells, including those resistant to BRAF and MEK inhibitors. Upon activation, it releases PI-103, a multi-targeted inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).
The primary downstream effect of this compound is the potent inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, PI-103 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, blocks the activation of the serine/threonine kinase Akt. The subsequent inhibition of mTOR, a key downstream effector of Akt, leads to a reduction in the phosphorylation of critical proteins involved in protein synthesis and cell cycle progression, such as the S6 ribosomal protein (S6).
Figure 1: Mechanism of this compound activation and downstream signaling inhibition.
Data Presentation
Table 1: In Vitro Efficacy of PI-103 Against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 8 |
| PI3Kβ | 88 |
| PI3Kδ | 48 |
| PI3Kγ | 150 |
| mTORC1 | 20 |
| mTORC2 | 83 |
Data represents the half-maximal inhibitory concentration (IC50) of the active metabolite PI-103 against its primary molecular targets.
Table 2: Effect of this compound on Cell Viability in BRAF/MEK Inhibitor-Resistant Melanoma Cells
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Proliferation (%) |
| A375-TDR | This compound | 5 | ~50 |
| WM115-TDR | This compound | 5 | Significant Inhibition |
| WM983B-TDR | This compound | 5 | Significant Inhibition |
| A375-TDR | This compound | 10 | Further Inhibition |
| WM115-TDR | This compound | 10 | Further Inhibition |
| WM983B-TDR | This compound | 10 | Further Inhibition |
TDR: Trametinib and Dabrafenib Resistant. Data is derived from MTT and crystal violet assays. "Significant Inhibition" indicates a statistically significant decrease in cell viability as reported in the source literature, with precise percentages not fully detailed.[1]
Table 3: Dose-Dependent Inhibition of Downstream Signaling Molecules by this compound
| Cell Line | Treatment Concentration (µM) | p-Akt (S473) Inhibition | p-S6 (S240/244) Inhibition | p-S6 (S235/236) Inhibition |
| A375-TDR | 2.5, 5, 10 | Dose-dependent | Dose-dependent | Dose-dependent |
| WM115-TDR | 2.5, 5, 10 | Dose-dependent | Dose-dependent | Dose-dependent |
| WM983B-TDR | 2.5, 5, 10 | Dose-dependent | Dose-dependent | Dose-dependent |
Inhibition was quantified by Western blot analysis. "Dose-dependent" indicates a progressive decrease in phosphorylation with increasing concentrations of this compound.[2]
Experimental Protocols
Cell Viability and Proliferation Assays
MTT Assay:
-
Cell Seeding: Plate BRAF/MEK inhibitor-resistant melanoma cells (A375-TDR, WM115-TDR, WM983B-TDR) in 96-well plates at a density of 5,000 cells per well and allow to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 24 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
References
Methodological & Application
Ridr-PI-103 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridr-PI-103 is a novel, investigational prodrug that leverages the unique biochemical environment of cancer cells to deliver a targeted therapeutic agent. It is a reactive oxygen species (ROS)-activated prodrug of PI-103, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] In environments with high levels of ROS, which are characteristic of many cancer cells, this compound is designed to release its active form, PI-103.[1][2] This targeted activation mechanism aims to enhance the therapeutic window of PI3K/mTOR inhibition by minimizing effects on normal cells with physiological ROS levels. These application notes provide a detailed protocol for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
Under conditions of elevated intracellular ROS, the self-cyclizing moiety of this compound is cleaved, releasing the active PI3K/mTOR inhibitor, PI-103.[1] PI-103 then acts as a dual inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. PI-103 inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3), leading to the downstream inhibition of Akt phosphorylation and mTORC1/2 activity. This ultimately results in the suppression of cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of the active compound PI-103 against key kinases in the PI3K/mTOR pathway and the effective concentrations of the prodrug this compound in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of PI-103
| Target | IC50 (nM) |
| DNA-PK | 2 |
| p110α (PI3K) | 8 |
| mTORC1 | 20 |
| PI3-KC2β | 26 |
| p110δ (PI3K) | 48 |
| mTORC2 | 83 |
| p110β (PI3K) | 88 |
| p110γ (PI3K) | 150 |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Duration | Effect |
| WM115 TDR | Melanoma | Cell Proliferation | 5 - 10 | 72h | Significant inhibition |
| A375 TDR | Melanoma | Cell Proliferation | 5 - 10 | 72h | Significant inhibition |
| WM983B TDR | Melanoma | Cell Proliferation | 5 - 10 | 72h | Significant inhibition |
| MDA-MB-231 | Breast Cancer | Cell Viability | ~30-40 | Not Specified | Significant inhibition |
| MDA-MB-361 | Breast Cancer | Cell Viability | ~30-40 | Not Specified | Significant inhibition |
| MDA-MB-453 | Breast Cancer | Cell Viability | ~30-40 | Not Specified | Significant inhibition |
| T47D | Breast Cancer | Cell Viability | ~30-40 | Not Specified | Significant inhibition |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the specific cell line.
-
Vehicle Control: Use DMSO at the same final concentration as the highest concentration of this compound used in the experiment.
2. Cell Culture and Seeding
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For experimental assays, seed cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for western blotting). Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase during treatment. A general starting point is 2 x 10^4 cells/well for a 96-well plate.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
3. This compound Treatment
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Recommended starting concentrations for dose-response experiments are 2.5, 5, and 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Cell Proliferation and Viability Assays
a) MTT Assay
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) BrdU Assay
-
Add BrdU labeling solution to the cells and incubate for 1-4 hours at 37°C.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Add the appropriate secondary antibody and incubate for 30 minutes.
-
Add the substrate and stop solution, then measure the absorbance at 450 nm.
c) Crystal Violet Assay
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10-20 minutes.
-
Thoroughly wash the wells with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at 590 nm.
5. Western Blot Analysis for PI3K/Akt Pathway Inhibition
-
After treatment for 24 hours with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser240/244), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Cell Migration Assay (Transwell Assay)
-
Seed cells in the upper chamber of a transwell insert (8 µm pore size) in serum-free medium. Add this compound at the desired concentrations to the upper chamber.
-
Add complete medium with 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Disclaimer: this compound is an investigational compound for research use only and is not approved for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Ridr-PI-103 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridr-PI-103 is a novel, ROS-activated prodrug of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). PI-103 targets multiple isoforms of the PI3K catalytic subunit (p110) and both mTORC1 and mTORC2 complexes, making it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. This compound is designed for targeted activation in cells with high levels of reactive oxygen species (ROS), a common characteristic of cancer cells, thereby offering a selective therapeutic strategy.
These application notes provide comprehensive guidelines and detailed protocols for the use of this compound and its active form, PI-103, in a range of in vitro studies.
Mechanism of Action
This compound is a prodrug that releases the active inhibitor, PI-103, in the presence of elevated reactive oxygen species (ROS). PI-103 is a multi-targeted inhibitor of the PI3K/mTOR pathway. It potently inhibits class I PI3K isoforms and both mTORC1 and mTORC2 complexes. This dual inhibition leads to the downstream suppression of key signaling molecules such as Akt and S6 ribosomal protein, ultimately resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in sensitive cell lines.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of PI-103 and the effective concentrations of both PI-103 and this compound reported in various in vitro studies.
Table 1: IC50 Values of PI-103 in Cell-Free Assays
| Target | IC50 (nM) | Reference(s) |
| p110α | 2 - 8 | [1][2] |
| p110β | 3 - 88 | [1][2] |
| p110δ | 3 - 48 | [1] |
| p110γ | 15 - 150 | |
| mTORC1 | 20 - 30 | |
| mTORC2 | 83 | |
| DNA-PK | 2 - 23 |
Table 2: Effective Concentrations of PI-103 in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration (µM) | Incubation Time | Effect | Reference(s) |
| U87MG (Glioma) | Cytotoxicity (LDH) | 0.5 | 24 hours | Increased cell death | |
| Various Glioma Lines | Proliferation | 0.5 | Not Specified | Antiproliferative activity | |
| A549 (Lung Cancer) | Antiproliferative | 0.18 | 4 days | Reduction in cell viability | |
| A549 (Lung Cancer) | Cytotoxicity (MTT) | 4 | 48 hours | Cytotoxicity | |
| Caco-2 (Colorectal Cancer) | Antiproliferative | 0.8 - 0.9 | 48 hours | Antiproliferative activity | |
| Glioblastoma & Colon Carcinoma Lines | Viability (ATP-based) | 2 | 24 hours | 20-50% viability loss | |
| SKOV3/DDP (Ovarian Cancer) | Proliferation (CCK8) | >0.35 mg/L (~1 µM) | 24-72 hours | Increased growth inhibition | |
| UCH-1 (Lymphoma) | Apoptosis, Growth Inhibition | 0.1 - 10 | 24 hours - 6 days | Induces apoptosis, inhibits proliferation |
Table 3: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration (µM) | Incubation Time | Effect | Reference(s) |
| BRAF/MEK inhibitor-resistant Melanoma (TDR cells) | Proliferation | 2.5 - 10 | 24 hours | Inhibition of p-Akt and p-S6 | |
| BRAF/MEK inhibitor-resistant Melanoma (TDR cells) | Proliferation (MTT, Crystal Violet) | 5 - 10 | Up to 15 days | Significant inhibition of cell proliferation | |
| A375 TDR, WM115 TDR, WM983B TDR (Melanoma) | Proliferation | 5 - 10 | Not Specified | Significant inhibition of proliferation |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or PI-103
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or PI-103 in culture medium. Remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Activation by Western Blotting
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or PI-103
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound or PI-103 at the desired concentrations and for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Proliferation Assessment using Crystal Violet Assay
This assay is a simple method to quantify cell number and assess the effect of compounds on cell proliferation and survival.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or PI-103
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
-
96-well plates
-
Methanol
-
Solubilization solution (e.g., 1% SDS in water)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Fixation: Gently wash the cells with PBS and fix with 100 µL of methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Troubleshooting
-
Low signal in Western blot: Increase protein loading, optimize antibody concentrations, or check transfer efficiency.
-
High background in Western blot: Increase blocking time, use a different blocking agent, or increase the number of washes.
-
Variability in cell viability assays: Ensure uniform cell seeding, proper mixing of reagents, and avoid edge effects in the plate.
-
Inconsistent results with this compound: Confirm the presence of sufficient ROS levels in the cell line of interest for prodrug activation. Co-treatment with a ROS inducer may be necessary in some cell types.
Conclusion
This compound and its active compound PI-103 are powerful tools for investigating the PI3K/Akt/mTOR signaling pathway in vitro. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute experiments to study the effects of these inhibitors on cell viability, proliferation, and intracellular signaling. Careful optimization of experimental conditions, particularly the concentration of the inhibitor and the incubation time, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Ridr-PI-103 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridr-PI-103 is a novel research compound designed as a reactive oxygen species (ROS)-activated prodrug of PI-103.[1][2] PI-103 is a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor, also demonstrating inhibitory activity against mTOR and DNA-PK.[3][4][5] The this compound conjugate allows for the targeted release of the active inhibitor, PI-103, in cellular environments characterized by high levels of ROS, a common feature of many cancer cell types. This targeted activation mechanism aims to enhance therapeutic specificity and reduce off-target effects.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₅N₇O₄ | |
| Molecular Weight | 511.53 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| CAS Number | 2581114-71-6 |
Experimental Protocols
Required Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Stock Solution Preparation (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need to calculate the required volume of DMSO based on the mass of the compound.
-
Calculation Example: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 511.53 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 511.53 g/mol ) / 0.010 mol/L = 0.00019549 L
-
Volume (µL) = 195.49 µL
-
-
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. To facilitate dissolution, vortex the solution vigorously and use an ultrasonic bath. Visually inspect the solution to ensure that all solid material has dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes or amber vials.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month | For short-term storage. Ensure vials are tightly sealed. |
| -80°C | 6 months | For long-term storage. This is the recommended temperature for preserving stability. |
Important Considerations:
-
Always store solutions sealed and protected from moisture and light.
-
Hygroscopic DMSO can significantly impact the solubility of the product; it is highly recommended to use newly opened DMSO for stock preparation.
Application in Cell-Based Assays
This compound is designed to release its active component, PI-103, in the presence of elevated ROS. This mechanism is central to its intended application.
Signaling Pathway and Mechanism of Action
Caption: Activation of this compound in a high ROS environment.
-
Working Concentrations: For cell-based assays, this compound has been used at concentrations typically ranging from 2.5 µM to 10 µM. The optimal concentration will depend on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC₅₀ for the specific cell line of interest.
-
Vehicle Control: When treating cells, a vehicle control (DMSO at the same final concentration used for the this compound treatment) should always be included to account for any effects of the solvent.
-
ROS Induction: In some experimental setups, co-treatment with a ROS-inducing agent may be used to potentiate the activation of this compound.
By following these detailed protocols and application notes, researchers can ensure the accurate and effective use of this compound in their studies, leading to reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ridr-PI-103 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rdr-PI-103 is a novel, ROS-activated prodrug of the pan-PI3K inhibitor PI-103.[1][2] This design circumvents the toxicity associated with PI-103 by enabling targeted release of the active compound in the high-ROS (Reactive Oxygen Species) environment characteristic of many cancer cells, particularly those resistant to other therapies.[1][3] These application notes provide a summary of the treatment durations and effects of Ridr-PI-103 in various cancer cell lines and offer detailed protocols for key experimental assays.
Mechanism of Action
In cancer cells with elevated ROS levels, this compound releases its active component, PI-103.[1] PI-103 is a potent inhibitor of class I PI3Ks (Phosphoinositide 3-kinases) and mTOR (mammalian Target of Rapamycin). Inhibition of PI3K prevents the conversion of PIP2 to PIP3, a critical step in activating the pro-survival PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyper-activated in cancer and plays a crucial role in cell growth, proliferation, and survival. By blocking this pathway, this compound can inhibit cell proliferation and induce apoptosis.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of PI-103 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.
Introduction
PI-103 is a crucial tool in cancer research due to its ability to simultaneously block two key nodes in a signaling pathway frequently dysregulated in cancer.[1] The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, survival, and proliferation. Inhibition of this pathway by PI-103 can lead to cell cycle arrest and apoptosis in cancer cells.[1] The MTT assay offers a quantitative method to assess the cytotoxic and cytostatic effects of PI-103 on cultured cancer cells. The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.
Data Presentation
The following tables summarize the cytotoxic effects of PI-103 on various cancer cell lines as determined by cell viability assays.
Table 1: Illustrative Dose-Response Data for PI-103 using MTT Assay
| PI-103 Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.20 | 100 |
| 0.1 | 1.08 | 90 |
| 0.5 | 0.84 | 70 |
| 1.0 | 0.60 | 50 |
| 5.0 | 0.24 | 20 |
| 10.0 | 0.12 | 10 |
Note: The data in this table is illustrative and serves as an example of expected results. Actual absorbance values will vary depending on the cell line, cell seeding density, and incubation time.
Table 2: Reported IC50 Values of PI-103 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Glioblastoma Cell Lines | Glioblastoma | Varies |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Varies |
| Prostate Cancer Cell Lines | Prostate Cancer | Varies |
| Acute Myelogenous Leukemia (AML) Blasts | Leukemia | Induces apoptosis |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Materials and Reagents
-
PI-103 (CAS 371935-74-9)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cancer cell line of interest
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Detailed Methodology for MTT Assay
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
PI-103 Treatment:
-
Prepare a stock solution of PI-103 in DMSO.
-
Perform serial dilutions of the PI-103 stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PI-103.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest PI-103 concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background absorbance from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the PI-103 concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of PI-103 that inhibits cell viability by 50%.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/mTOR signaling pathway and the inhibitory action of PI-103.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Application Notes and Protocols for Clonogenic Survival Assay with PI-103
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing a clonogenic survival assay to evaluate the long-term efficacy of PI-103, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).
Introduction
The clonogenic assay, a foundational method in cancer research, assesses the ability of a single cell to undergo indefinite proliferation and form a colony.[1][2][3] This in vitro cell survival assay is considered the gold standard for determining the effectiveness of cytotoxic agents, including targeted therapies like PI-103, on the reproductive integrity of cancer cells.[4] PI-103 is a multi-targeted inhibitor that blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[5] By inhibiting key components of this pathway, such as p110α, mTORC1, and mTORC2, PI-103 can induce cell cycle arrest and apoptosis. A bioisostere of PI-103, known as RIDR-PI-103, has been developed to improve bioavailability.
Principle of the Assay
The clonogenic survival assay measures the long-term impact of a therapeutic agent on a cell's ability to reproduce. After treatment with PI-103, single cells are plated at a low density and incubated for a period of 1 to 3 weeks, allowing surviving cells to form visible colonies. The number of colonies formed in the treated group is then compared to the untreated control group to determine the surviving fraction, providing a quantitative measure of the drug's cytostatic or cytotoxic effects.
PI3K/mTOR Signaling Pathway and PI-103 Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell cycle progression, growth, and survival. Upon activation by growth factors, PI3K phosphorylates lipids in the cell membrane, leading to the recruitment and activation of AKT. Activated AKT, in turn, modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. PI-103 exerts its anti-proliferative effects by potently inhibiting both PI3K and mTOR, thereby blocking these critical survival signals.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of PI-103 across various PI3K isoforms and mTOR complexes, as well as its effect on the proliferation of different cancer cell lines.
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Activity | ||
| p110α | 8 | Potent inhibitor of the p110α isoform of PI3K. |
| p110β | 88 | |
| p110δ | 48 | |
| p110γ | 150 | |
| mTORC1 | 20 | Inhibits both rapamycin-sensitive mTORC1. |
| mTORC2 | 83 | Inhibits rapamycin-insensitive mTORC2. |
| DNA-PK | 2 | Also shows potent inhibition of DNA-dependent protein kinase. |
| Cellular Proliferation | ||
| A549 (Lung Cancer) | ~2000 (2 µM) | 60% reduction in cell number after 72h treatment. |
| H460 (Lung Cancer) | <500 (0.5 µM) | ~60% inhibition after 72h treatment. |
| Glioma Cell Lines | 500 (0.5 µM) | Effective in blocking phosphorylation of Akt. |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., A549, U87MG).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
PI-103: Stock solution prepared in DMSO and stored at -20°C.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05% solution for cell detachment.
-
Culture Vessels: 6-well plates, 100 mm dishes, or T-25 flasks.
-
Fixative: 10% buffered formalin or a mixture of methanol and acetic acid.
-
Staining Solution: 0.5% crystal violet in methanol or water.
-
Incubator: 37°C, 5% CO2, humidified.
-
Microscope: For colony counting.
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 70-80% confluency.
-
Harvest the cells by trypsinization and resuspend them in fresh medium to create a single-cell suspension.
-
Perform a cell count (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion).
-
Based on the cell line's growth rate and plating efficiency, determine the appropriate number of cells to seed in 6-well plates. This number may need to be optimized and should be increased for higher, more cytotoxic doses of PI-103. A typical range is 100-5000 cells per well.
-
-
PI-103 Treatment:
-
Allow the seeded cells to attach to the plate by incubating them overnight.
-
Prepare serial dilutions of PI-103 in complete medium from a stock solution. Final concentrations should span a range determined by preliminary cytotoxicity assays (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest PI-103 dose.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of PI-103 or the vehicle control.
-
-
Incubation for Colony Formation:
-
Return the plates to the incubator and culture for 1-3 weeks without disturbing them. The incubation time will depend on the doubling time of the cell line and the time it takes for visible colonies to form.
-
The medium can be changed every 3-4 days if necessary, being careful not to dislodge any cells or small colonies.
-
-
Fixing and Staining:
-
After the incubation period, when colonies in the control wells are of a sufficient size (at least 50 cells), aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding a sufficient volume of fixative to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 10-30 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100
-
Surviving Fraction (SF) = PE of treated cells / PE of control cells
-
-
Plot the Surviving Fraction as a function of the PI-103 concentration to generate a dose-response curve.
-
Troubleshooting
-
Low Plating Efficiency: This could be due to suboptimal cell culture conditions, over-trypsinization, or the use of a low number of seeded cells. Ensure cells are healthy and handle them gently.
-
Uneven Colony Distribution: This may result from improper mixing of the cell suspension before plating. Ensure a homogenous single-cell suspension.
-
High Variability Between Replicates: This can be caused by pipetting errors or inconsistencies in cell seeding and treatment application. Use careful and consistent techniques.
Conclusion
The clonogenic survival assay is a robust method for evaluating the long-term anti-proliferative effects of the dual PI3K/mTOR inhibitor, PI-103. By following this detailed protocol, researchers can obtain reliable and quantitative data on the efficacy of PI-103 in various cancer cell models, providing valuable insights for drug development and cancer therapy research.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Migration Assays Using PI-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and migration. Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention.
PI-103 is a potent and selective dual inhibitor of Class IA PI3K and mTOR.[1] By targeting these key kinases, PI-103 effectively disrupts the downstream signaling cascade that promotes cell motility. These application notes provide detailed protocols for utilizing PI-103 in two standard cell migration assays: the wound healing (scratch) assay and the transwell migration assay. Furthermore, we present quantitative data demonstrating the inhibitory effect of PI-103 on cancer cell migration.
A notable derivative, RIDR-PI-103, is a reactive oxygen species (ROS)-activated prodrug of PI-103.[2] This compound is designed to release the active PI-103 molecule under conditions of high oxidative stress, which are often found in the tumor microenvironment.[2] This targeted activation mechanism holds promise for reducing systemic toxicity while concentrating the therapeutic effect at the tumor site.
Mechanism of Action: PI-103 Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that governs cell migration. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the regulation of protein synthesis, cell growth, and cytoskeletal dynamics necessary for cell movement.
PI-103 exerts its inhibitory effect by directly targeting two key components of this pathway: PI3K and mTOR.[1] This dual inhibition leads to a comprehensive blockade of the signaling cascade, resulting in a potent anti-migratory effect.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
References
Measuring Apoptosis Following Ridr-PI-103 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridr-PI-103 is a novel, ROS-activated prodrug of PI-103, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This targeted activation mechanism, leveraging the high reactive oxygen species (ROS) levels often found in cancer cells, allows for the localized release of the active PI-103 compound. PI-103 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival, proliferation, and growth.[1][2] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, making this compound a promising agent in cancer therapy.
These application notes provide a comprehensive guide to measuring apoptosis in response to this compound treatment. Detailed protocols for several widely accepted apoptosis assays are presented, along with data interpretation guidelines and visualizations to facilitate experimental design and analysis.
Mechanism of Action: this compound and Apoptosis Induction
This compound is designed to be activated in environments with high ROS levels. Once activated, it releases PI-103, which inhibits class I PI3K isoforms and mTOR. This dual inhibition disrupts the downstream signaling cascade, leading to the dephosphorylation of Akt and its downstream targets. The PI3K/Akt/mTOR pathway is a key regulator of apoptosis, and its inhibition promotes cell death through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation
The following table summarizes quantitative data on apoptosis induction by the active compound, PI-103, in various cancer cell lines. This data can serve as a reference for expected outcomes when treating cells with this compound, assuming efficient prodrug conversion.
| Cell Line | Cancer Type | Assay | Treatment Conditions | % Apoptotic Cells (Early + Late) | Reference |
| SCC-4 | Oral Squamous Cell Carcinoma | Annexin V/PI | 1 µM PI-103 for 48h | 25.3% | [1] |
| SCC-9 | Oral Squamous Cell Carcinoma | Annexin V/PI | 1 µM PI-103 for 48h | 21.8% | [1] |
| SCC-25 | Oral Squamous Cell Carcinoma | Annexin V/PI | 1 µM PI-103 for 48h | 18.5% | [1] |
| HT1080 | Fibrosarcoma | Annexin V | 1 µM PI-103 + 1 µM Doxorubicin for 48h | ~35% | |
| RD | Rhabdomyosarcoma | Annexin V | 3 µM PI-103 for 48h | ~15% |
Experimental Protocols
Several robust methods are available for quantifying apoptosis. The choice of assay depends on the specific apoptotic event being investigated (e.g., membrane changes, enzyme activation, DNA fragmentation). It is recommended to use at least two different methods to confirm the induction of apoptosis.
Caption: General workflow for measuring apoptosis after this compound treatment.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This is one of the most common methods for detecting early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound for the indicated time. Include untreated and positive controls.
-
Harvest cells (for adherent cells, use a gentle, non-enzymatic method like scraping in PBS or using EDTA).
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled multiwell plates (for luminescence)
-
Luminometer or fluorometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treat cells with this compound and appropriate controls.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Interpretation:
-
An increase in luminescence compared to the untreated control indicates an increase in caspase-3/7 activity and apoptosis. Data can be expressed as fold change over control.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: During the later stages of apoptosis, endonucleases cleave DNA into fragments of various sizes. The TUNEL assay detects these DNA strand breaks by using the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., conjugated to a fluorophore like FITC or BrdUTP) onto the 3'-hydroxyl ends of the fragmented DNA.
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Culture and treat cells on coverslips or in culture plates.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash with PBS.
-
-
Permeabilization:
-
Incubate the cells in permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash with PBS.
-
-
Analysis:
-
For microscopy, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
For flow cytometry, resuspend the cells in PBS.
-
Analyze the samples using a fluorescence microscope or flow cytometer.
-
Data Interpretation:
-
TUNEL-positive cells will exhibit fluorescence (e.g., green for FITC-dUTP), indicating DNA fragmentation. The percentage of TUNEL-positive cells can be quantified.
Protocol 4: Western Blotting for Cleaved PARP and Cleaved Caspase-3
Principle: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 from its full-length form (~116 kDa) into two fragments (~89 kDa and ~24 kDa). Similarly, pro-caspase-3 (~35 kDa) is cleaved into its active fragments (p17 and p12). The detection of these cleaved forms by Western blotting is a reliable indicator of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, then harvest and wash with cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Data Interpretation:
-
The appearance or increased intensity of bands corresponding to cleaved PARP (~89 kDa) and/or cleaved caspase-3 (~17/19 kDa) in this compound-treated samples compared to controls indicates the induction of apoptosis. Densitometry can be used to quantify the changes in protein levels relative to a loading control.
Logical Relationships in Apoptosis Measurement
Caption: Logical flow from this compound treatment to apoptosis detection.
By employing these detailed protocols and understanding the underlying principles, researchers can effectively and accurately measure apoptosis induced by this compound, providing crucial insights into its therapeutic potential.
References
Application Notes and Protocols for In Vivo Study of Ridr-PI-103 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Ridr-PI-103, a novel ROS-activated prodrug of the pan-PI3K inhibitor, PI-103. The protocols detailed below are designed for preclinical assessment of this compound's anti-tumor efficacy and pharmacodynamic effects in mouse xenograft models.
Introduction
This compound is a next-generation phosphoinositide 3-kinase (PI3K) inhibitor designed to overcome the toxicity limitations of its parent compound, PI-103.[1] It employs a ROS-Induced Drug Release (RIDR) technology, where the active PI-103 molecule is liberated in a controlled manner within the high-reactive oxygen species (ROS) tumor microenvironment.[1][2] This targeted activation is hypothesized to enhance the therapeutic index by concentrating the cytotoxic effects on cancer cells while sparing normal tissues. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, making it a key therapeutic target.[1]
These protocols are based on established methodologies for evaluating PI3K inhibitors in vivo and data from preclinical studies of the parent compound, PI-103.
Data Presentation
Table 1: In Vivo Efficacy of PI-103 in Human Tumor Xenograft Models
| Tumor Type | Mouse Strain | Treatment Regimen | Route | T/C (%)* | Reference |
| Glioma (U87MG) | Nude | 40 mg/kg, daily for 14 days | IP | ~25 | [3] |
| Glioma (U87:ΔEGFR) | Nude | Not Specified | Not Specified | 4-fold tumor size reduction | |
| Prostate Carcinoma (PC3M) | Male Nude | 30 mg/kg, twice daily for 14 days | IP | ~40 | |
| Breast Carcinoma (MDA-MB-435) | Female Nude | 30 mg/kg, twice daily for 14 days | IP | ~55 | |
| Colon Carcinoma (HCT116) | Female Ncr Athymic | 30 mg/kg, twice daily for 14 days | IP | ~30 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates higher anti-tumor efficacy.
Table 2: Proposed In Vivo Study Design for this compound
| Parameter | Details |
| Test Article | This compound |
| Vehicle | To be determined based on solubility studies (e.g., DMSO, PEG300, Tween 80) |
| Animal Model | Athymic Nude Mice (e.g., NU/NU), 4-6 weeks old |
| Tumor Model | Subcutaneous xenograft of a human cancer cell line with high ROS levels (e.g., BRAF/MEK inhibitor-resistant melanoma, specific breast cancer lines) |
| Cell Inoculum | 3 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel |
| Treatment Groups | 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (e.g., parent compound PI-103, if tolerated) |
| Dosing Route | Intraperitoneal (IP) or Oral Gavage (PO) |
| Dosing Schedule | Daily for 14-21 days, starting when tumors reach ~50-100 mm³ |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight, clinical signs of toxicity, tumor weight at study termination |
| Pharmacodynamic Markers | p-Akt, p-S6 in tumor tissue |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model Establishment
This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (logarithmic growth phase)
-
Complete cell culture media
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (or other basement membrane matrix)
-
Athymic nude mice (4-6 weeks old)
-
1 cc syringes with 27-30 gauge needles
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
Harvest cells by trypsinization and neutralize with complete media.
-
Wash the cells twice with sterile PBS by centrifuging at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in serum-free media and count viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 3 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel on ice. The final injection volume will be 100-200 µL.
-
-
Tumor Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Draw 100-200 µL of the cell suspension into a 1 cc syringe.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Slowly withdraw the needle to prevent leakage.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Monitoring:
-
Allow tumors to establish and grow. This typically takes 1-3 weeks.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width)^2 x Length / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 50-100 mm³.
-
Protocol 2: In Vivo Efficacy and Tolerability Assessment of this compound
This protocol describes the administration of this compound and the monitoring of its effects on tumor growth and animal well-being.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Animal balance
Procedure:
-
Treatment Administration:
-
On Day 0 of the study, record the initial tumor volume and body weight of each mouse.
-
Administer the designated treatment (Vehicle, this compound) to each mouse according to the predetermined dose, route, and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration).
-
The study should be terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Plot tumor growth curves and body weight changes over time.
-
Protocol 3: Pharmacodynamic Analysis of PI3K Pathway Inhibition
This protocol details the collection and analysis of tumor tissue to assess the target engagement of this compound.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Primary antibodies against p-Akt (S473), total Akt, p-S6 (S240/244), total S6, and a loading control (e.g., β-actin)
-
Secondary antibodies
Procedure:
-
Tissue Collection:
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.
-
Probe the membranes with the primary antibodies of interest.
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Data Analysis:
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of p-Akt and p-S6 in the this compound treated groups to the vehicle control group to determine the extent of PI3K pathway inhibition.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
Application Notes and Protocols: Utilizing ROS Scavengers with the PI3K/mTOR Inhibitor PI-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PI-103, is a potent anti-proliferative agent under investigation for cancer therapy. Its mechanism of action is intrinsically linked with cellular redox status, specifically the generation of reactive oxygen species (ROS). This document provides detailed application notes and protocols for the combined use of PI-103 with the endogenous antioxidant and ROS scavenger, glutathione (GSH), to investigate the interplay between PI3K/mTOR signaling and oxidative stress.
The rationale for this combined application stems from the observation that while PI-103 can modulate ROS levels, the cellular antioxidant capacity, primarily governed by glutathione, can in turn influence the efficacy of PI-103.[1][2] Understanding this interaction is critical for elucidating the complete mechanism of action of PI-103 and for the development of rational combination therapies.
Data Presentation
The following tables summarize key quantitative data from studies investigating the effects of PI-103 and its interaction with ROS and antioxidant pathways.
Table 1: Inhibitory Activity of PI-103
| Target | IC50 (nM) |
| p110α | 8 |
| p110β | 88 |
| p110δ | 48 |
| p110γ | 150 |
| mTORC1 | 20 |
| mTORC2 | 83 |
| DNA-PK | 2 |
This data highlights the potent and multi-targeted nature of PI-103 against various PI3K isoforms and mTOR complexes.
Table 2: Effects of PI-103 on Cellular Processes and Signaling (in H2O2-induced Dalton's Lymphoma Ascite Cells)
| Parameter | Treatment | Approximate % Change vs. H2O2 Control |
| ROS Levels | PI-103 | ↓ 44% |
| Cell Viability | PI-103 | ↓ 47% |
| p-AKT (Ser-473) | PI-103 | ↓ 97% |
| p-AKT (Thr-308) | PI-103 | ↓ 77% |
| p-PDK1 | PI-103 | ↓ 17% |
| p-BAD | PI-103 | ↓ 85% |
| TNFR1 Levels | PI-103 | ↓ 27% |
| PTEN Levels | PI-103 | ↑ 2.43-fold |
This table demonstrates the significant impact of PI-103 on ROS reduction, cell viability, and key components of the PI3K/Akt signaling pathway.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in these application notes.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
References
- 1. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined mTORC1/mTORC2 inhibition blocks growth and induces catastrophic macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Ridr-PI-103 solubility and stability in DMSO.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of Ridr-PI-103 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO.[1] Water absorption by DMSO can negatively impact the solubility of the compound.[2]
Q2: What is the expected solubility of this compound and its active form, PI-103, in DMSO?
A2: this compound has a reported solubility of 100 mg/mL (195.49 mM) in DMSO, though this may require sonication to achieve.[3] The active component, PI-103, also demonstrates good solubility in DMSO, with reported values ranging from 5 mg/mL to 24 mg/mL.[2][4] For detailed solubility data, please refer to the table below.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, bring both the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature. Add the calculated volume of DMSO to the vial to reach your desired concentration. Cap the vial tightly and vortex vigorously for 1-2 minutes. If complete dissolution is not achieved, sonication in a water bath for 10-15 minutes may be necessary.
Q4: What are the recommended storage conditions for this compound in DMSO?
A4: Stock solutions of this compound in DMSO should be stored sealed and protected from moisture and light. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. The active component, PI-103, is reported to be stable in DMSO for at least 6 months at -80°C. Avoid repeated freeze-thaw cycles.
Q5: I am observing precipitation in my this compound DMSO stock solution. What should I do?
A5: First, ensure the storage conditions have been appropriate and that the DMSO used was anhydrous. Gentle warming of the solution to 37°C and vortexing or sonication may help to redissolve the compound. If precipitation persists, it could indicate that the solubility limit has been exceeded or that the compound has degraded. Consider preparing a fresh stock solution.
Q6: How does this compound become active?
A6: this compound is a prodrug that is activated by reactive oxygen species (ROS). In environments with high levels of ROS, such as in certain cancer cells, the self-cyclizing moiety of this compound is cleaved, releasing the active PI3K inhibitor, PI-103.
Data Presentation
Solubility of this compound and PI-103 in DMSO
| Compound | Molecular Weight | Solubility in DMSO | Source |
| This compound | 511.53 g/mol | 100 mg/mL (195.49 mM) | |
| PI-103 | 348.36 g/mol | 24 mg/mL (68.89 mM) | |
| PI-103 | 348.36 g/mol | ≥21.9 mg/mL | |
| PI-103 | 348.36 g/mol | 15 mg/mL | |
| PI-103 | 348.36 g/mol | ~10 mg/mL | |
| PI-103 | 348.36 g/mol | 5 mg/mL |
Stability of this compound and PI-103 in DMSO
| Compound | Storage Temperature | Duration | Stability | Source |
| This compound | -80°C | 6 months | Stable | |
| This compound | -20°C | 1 month | Stable | |
| PI-103 | -80°C | At least 6 months | Stable | |
| PI-103 | -20°C | Several months | Stable |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of a this compound stock solution in DMSO over time.
Materials:
-
Ridn-PI-103 DMSO stock solution (e.g., 10 mM)
-
Anhydrous, high-purity DMSO
-
Internal standard (a stable, non-reactive compound)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber or polypropylene vials with screw caps
-
HPLC or UHPLC system with a UV detector and mass spectrometer (MS)
Procedure:
-
Prepare a 10 mM stock solution of an internal standard in anhydrous DMSO.
-
Time Zero (T0) Sample Preparation:
-
In a clean vial, mix a known volume of your this compound stock solution with an equal volume of the internal standard stock solution.
-
Dilute this mixture with a 50:50 solution of ACN and water to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
-
Vortex the sample and transfer it to an autosampler vial for immediate analysis. This will serve as your baseline measurement.
-
-
Incubation:
-
Aliquot the this compound stock solution into several vials, one for each time point you wish to test (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
Store these vials under your desired storage conditions (e.g., -20°C and -80°C).
-
-
Analysis at Subsequent Time Points:
-
At each designated time point, retrieve one vial from storage and allow it to come to room temperature.
-
Prepare a sample for LC-MS analysis following the same procedure as the T0 sample.
-
-
Data Analysis:
-
For each sample, determine the peak area of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of this compound remaining at each time point relative to T0: % Remaining = (Ratio at Time X / Ratio at T0) * 100.
-
Visualizations
This compound Activation and Signaling Pathway
Caption: Mechanism of this compound activation and inhibition of the PI3K/Akt signaling pathway.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound in DMSO.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming PI-103's Limited Solubility with Ridr-PI-103
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ridr-PI-103, a novel ROS-activated prodrug, to overcome the experimental limitations of its parent compound, the pan-PI3K inhibitor PI-103. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over PI-103?
A1: The primary advantage of this compound is its targeted activation mechanism, which addresses the poor solubility and high toxicity associated with PI-103.[1][2][3][4] this compound is a prodrug that remains inactive until it encounters high levels of reactive oxygen species (ROS), which are often elevated in cancer cells.[1] This targeted release of the active PI-103 molecule in specific cellular environments enhances its therapeutic window and reduces off-target effects.
Q2: How is this compound activated?
A2: this compound is designed with a self-cyclizing moiety linked to PI-103. In the presence of high ROS levels, this moiety is cleaved, releasing the active PI-103 inhibitor. This allows for controlled drug release specifically in cells with high oxidative stress.
Q3: What is the mechanism of action of the released PI-103?
A3: Once released, PI-103 acts as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. It inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3). PI-103 is a pan-PI3K inhibitor, also showing activity against mTOR and DNA-PK.
Q4: In which experimental systems is this compound most effective?
A4: this compound is particularly effective in experimental models where cells exhibit high levels of intracellular ROS. This is common in cancer cells, especially those that have developed resistance to other therapies like BRAF and MEK inhibitors in melanoma.
Q5: How do I prepare a stock solution of this compound and PI-103?
A5: For this compound, a stock solution can be prepared in DMSO. For PI-103, solubility is limited in aqueous solutions but can be dissolved in DMSO at concentrations of 10-24 mg/mL. It is recommended to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compounds. For in vivo studies, specific formulations with PEG300, Tween 80, and saline or CMC-Na are often required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound observed. | Low intracellular ROS levels in the experimental cell line are insufficient to activate the prodrug. | 1. Confirm the ROS levels in your cells using a fluorescent probe like DCFDA. 2. Consider co-treatment with a ROS inducer like t-butyl hydrogen peroxide (TBHP) to enhance this compound activation. 3. As a positive control, test the effect of PI-103 directly to confirm the sensitivity of the cell line to PI3K inhibition. |
| High background toxicity in control cells. | The vehicle (e.g., DMSO) concentration may be too high. | Ensure the final DMSO concentration in your cell culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent ROS levels between cell passages. 3. Degradation of the compound. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells within a similar passage number range. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -80°C for up to 6 months. |
| Difficulty dissolving PI-103 for in vivo studies. | PI-103 has very poor aqueous solubility. | A common formulation for intraperitoneal injection involves suspending the compound in a vehicle containing 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in saline. Sonication may be required to achieve a uniform suspension. |
Data Presentation
Table 1: Solubility of PI-103 and this compound
| Compound | Solvent | Solubility | Reference |
| PI-103 | DMSO | ≥21.9 mg/mL | |
| DMSO | 24 mg/mL (68.89 mM) | ||
| DMSO | 15 mg/ml | ||
| DMF | 10 mg/ml | ||
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/ml | ||
| Water | Insoluble | ||
| Ethanol | Insoluble | ||
| This compound | DMSO | 100 mg/mL (195.49 mM) |
Table 2: In Vitro Efficacy of PI-103 and this compound
| Compound | Cell Line | Assay | Concentration/IC50 | Reference |
| PI-103 | A549 | Cell Proliferation | ~60% inhibition at 2 µM (72h) | |
| H460 | Cell Proliferation | ~60% inhibition at 0.5 µM (72h) | ||
| U87MG | Cell Death | Increased at 0.5 µM (24h) | ||
| Normal Fibroblasts | Cell Proliferation | IC50: 3.34 µM | ||
| This compound | TDR Melanoma Cells | Cell Proliferation | Significant inhibition at 5 and 10 µM | |
| Normal Fibroblasts | Cell Proliferation | IC50: >100 µM | ||
| T47D, MDA-MB-231, MDA-MB-361, MDA-MB-453 | Cell Proliferation | Significant inhibition at ~30-40 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or PI-103 (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
-
Cell Lysis: After treatment with this compound or PI-103, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser240/244), S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting flowchart for experiments involving this compound.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Ridr-PI-103 off-target effects on mTOR and DNA-PK.
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Ridr-PI-103 (commonly known as PI-103) on mTOR and DNA-PK.
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and what are its primary targets?
A1: PI-103 is a potent, cell-permeable, multi-targeted inhibitor that primarily acts on the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] It shows high selectivity for the PI3K superfamily of enzymes.[4]
Q2: What are the known off-target effects of PI-103, specifically concerning mTOR and DNA-PK?
A2: PI-103 is a potent inhibitor of both mTOR and DNA-dependent protein kinase (DNA-PK).[5] It inhibits both the rapamycin-sensitive mTORC1 and the rapamycin-insensitive mTORC2 complexes. Its inhibitory activity against DNA-PK is also significant, with IC50 values in the low nanomolar range.
Q3: What are the reported IC50 values for PI-103 against mTOR and DNA-PK?
A3: The half-maximal inhibitory concentration (IC50) values for PI-103 can vary slightly depending on the assay conditions. However, reported values are consistently in the low nanomolar range, indicating high potency. Please refer to the data tables below for specific values.
Q4: How can I assess the off-target effects of PI-103 on mTOR and DNA-PK in my experiments?
A4: You can use a combination of in vitro kinase assays and cell-based assays. For mTOR, Western blotting to analyze the phosphorylation status of downstream targets like Akt, S6K1, and 4E-BP1 is a common method. For DNA-PK, in vitro kinase assays using a specific peptide substrate or cellular assays monitoring DNA damage repair (e.g., γH2AX foci formation) can be employed.
Q5: Are there any known cellular consequences of inhibiting mTOR and DNA-PK with PI-103?
A5: Yes, inhibition of mTOR by PI-103 can lead to cell growth arrest and induction of autophagy. Inhibition of DNA-PK can sensitize cells to DNA-damaging agents like ionizing radiation. However, the specific cellular response can be cell-type dependent.
Quantitative Data
Table 1: Inhibitory Activity of PI-103 against Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference |
| p110α (PI3K) | 2 - 8 | |
| p110β (PI3K) | 3 - 88 | |
| p110δ (PI3K) | 3 - 48 | |
| p110γ (PI3K) | 15 - 150 | |
| mTORC1 | 20 | |
| mTORC2 | 83 | |
| DNA-PK | 2 - 23 |
Note: IC50 values can vary based on experimental conditions such as ATP concentration.
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol outlines a general method for determining the inhibitory effect of PI-103 on DNA-PK activity in vitro.
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)
-
Linear double-stranded DNA (as a co-factor)
-
PI-103
-
Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP ([γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)
Procedure:
-
Prepare PI-103 Dilutions: Prepare a serial dilution of PI-103 in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Prepare Reaction Mix: In a 96-well plate, add the DNA-PK enzyme, peptide substrate, and linear dsDNA to the assay buffer.
-
Add Inhibitor: Add the diluted PI-103 or vehicle control to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km value for DNA-PK if determining the Ki.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding EDTA.
-
Detect Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Use a commercial kit like the ADP-Glo™ Kinase Assay to measure ADP production, which correlates with kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each PI-103 concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol describes how to assess the effect of PI-103 on the mTORC1 signaling pathway in cultured cells by analyzing the phosphorylation of a key downstream target, S6 Kinase (S6K).
Materials:
-
Cell culture reagents
-
PI-103
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of PI-103 for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total S6K and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-S6K signal to the total S6K and loading control signals.
Troubleshooting Guides
Issue 1: No inhibition of mTOR or DNA-PK activity observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive PI-103 | Verify the integrity and purity of the PI-103 stock. Purchase from a reputable supplier. | A new, verified batch of PI-103 should show inhibitory activity. |
| Incorrect Assay Conditions | Optimize ATP concentration in kinase assays. For cellular assays, ensure adequate cell permeability and treatment time. | Optimized conditions will allow for the detection of inhibitory effects. |
| Low Kinase Activity | Ensure the kinase is active. Use a positive control inhibitor to validate the assay setup. | A positive control should inhibit the kinase, confirming the assay is working. |
Issue 2: High background signal in Western blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | Reduced non-specific antibody binding and lower background. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | A clear signal with minimal background. |
| Inadequate Washing | Increase the number or duration of washing steps with TBST. | Removal of non-specifically bound antibodies, leading to a cleaner blot. |
Issue 3: Inconsistent IC50 values.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for reagents where possible. | More consistent and reproducible results across replicates. |
| Variable Enzyme Activity | Use a fresh aliquot of the enzyme for each experiment and ensure consistent pre-incubation times. | Reduced variability in enzyme activity leading to more stable IC50 values. |
| Compound Solubility Issues | Visually inspect for compound precipitation. Ensure PI-103 is fully dissolved in the assay buffer. | A homogenous solution will ensure accurate inhibitor concentrations. |
Visualizations
References
Technical Support Center: Ridr-PI-103 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ridr-PI-103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, ROS-activated prodrug of the pan-PI3K inhibitor, PI-103. It is designed with a self-cyclizing moiety linked to PI-103. In cellular environments with high levels of reactive oxygen species (ROS), this linkage is cleaved, releasing the active PI-103 inhibitor. PI-103 then acts to inhibit the PI3K/Akt signaling pathway, which is often upregulated in cancer and can contribute to therapeutic resistance. This targeted activation mechanism aims to reduce the toxicity of PI-103 in normal cells with low ROS levels.
Q2: What are the known off-target effects of PI-103, the active component of this compound?
PI-103 is a multi-targeted inhibitor, primarily targeting class I PI3K isoforms (p110α, β, δ, and γ) and mTOR. However, it can also inhibit other kinases, including DNA-PKcs.[1][2] This lack of absolute specificity can lead to off-target effects and unexpected biological outcomes. For instance, inhibition of DNA-PKcs can affect DNA damage repair pathways.[3] Common toxicities associated with pan-PI3K inhibitors include hyperglycemia, rash, and gastrointestinal issues.[4][5]
Q3: We observed that this compound treatment led to radioresistance in our cancer cell line, which was unexpected. What could be the reason?
This is a critical observation and highlights the complexity of cellular responses to targeted inhibitors. A similar unexpected effect has been documented for PI-103, the active form of this compound. In a study on glioblastoma cell lines, PI-103 induced radioresistance in cells deficient in DNA-PKcs (MO59J), while it radiosensitized cells proficient in DNA-PKcs (MO59K). The proposed mechanism for this radioresistance was a PI-103-mediated reduction in the expression of the tumor suppressor p53, leading to decreased apoptosis and enhanced cell survival. Therefore, the genetic background of your cell line, particularly the status of DNA repair pathways and key tumor suppressors, can significantly influence the outcome of the combination of this compound and radiation.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Problem: Inconsistent or unexpected results in cell viability assays, such as an apparent increase in viability with treatment or high variability between replicates.
| Potential Cause | Troubleshooting Steps |
| Direct reduction of MTT/XTT by this compound | 1. Perform a cell-free control: Incubate this compound with MTT or XTT reagent in media without cells. A color change indicates direct reduction. 2. If direct reduction occurs, consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH assay). |
| Incomplete formazan solubilization | 1. Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO, isopropanol). 2. Gently mix by pipetting or use a plate shaker. 3. Visually inspect wells under a microscope to confirm the absence of crystals before reading the absorbance. |
| "Edge effect" in 96-well plates | 1. Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. 2. Fill the peripheral wells with sterile PBS or media to maintain a humid environment. |
| High background absorbance | 1. Use phenol red-free media, as phenol red can interfere with absorbance readings. 2. Ensure that your blank wells (media and MTT/XTT only) have low absorbance values. |
| Cell clumping or uneven seeding | 1. Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. 2. After seeding, gently rock the plate in a cross or figure-eight pattern to ensure even cell distribution. |
Unexpected Bands or High Background in Western Blotting for p-Akt
Problem: Difficulty in detecting a clear, specific band for phosphorylated Akt (p-Akt) or experiencing high background on the western blot membrane.
| Potential Cause | Troubleshooting Steps |
| High Background | 1. Optimize antibody concentrations: Titrate both primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. 2. Increase washing steps: Increase the number and duration of washes with TBS-T or PBS-T to remove non-specifically bound antibodies. 3. Optimize blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). For phospho-antibodies, use BSA instead of milk as a blocking agent, as milk contains phosphoproteins that can cause background. |
| Non-specific bands | 1. Use fresh lysates: Prepare fresh cell lysates and add protease and phosphatase inhibitors to prevent protein degradation. 2. Run appropriate controls: Include a positive control (e.g., lysate from cells known to express high levels of p-Akt) and a negative control (e.g., lysate from cells treated with a potent PI3K inhibitor). |
| Weak or no signal | 1. Check protein transfer: Use a reversible stain (e.g., Ponceau S) to confirm successful protein transfer from the gel to the membrane. 2. Ensure antibody activity: Confirm the activity of your primary and secondary antibodies. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for p-Akt (Ser473)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
References
- 1. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridinylfuranopyrimidine inhibitor, PI-103, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ridr-PI-103 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ridr-PI-103, a ROS-activated prodrug of the PI3K/mTOR inhibitor PI-103. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PI-103?
Radr-PI-103 is a prodrug of PI-103, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).[1][2][3] this compound is designed to be activated by high levels of reactive oxygen species (ROS), which are often found in cancer cells.[1][2] This targeted activation aims to reduce the toxicity of PI-103 in normal cells that have lower ROS levels. PI-103 itself is a dual inhibitor of Class IA PI3K and mTOR, but its clinical development has been hampered by poor solubility and extensive metabolism.
Q2: Which signaling pathways are affected by this compound?
Upon activation to PI-103, the compound inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell cycle, proliferation, survival, and growth. PI-103 has been shown to inhibit the phosphorylation of Akt and the downstream effector S6 ribosomal protein, key markers of this pathway's activity.
Q3: In which types of cell lines is this compound expected to be effective?
Radr-PI-103 is most effective in cell lines with high intrinsic levels of ROS. This is often the case in cancer cells that have developed resistance to other therapies, such as BRAF and MEK inhibitors in melanoma. It has shown efficacy in various cancer cell lines, including melanoma, breast cancer, and glioblastoma.
Q4: How should I prepare and store this compound?
Radr-PI-103 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy of this compound | Low intracellular ROS levels in the target cell line. | Measure intracellular ROS levels. Consider co-treatment with a ROS-inducing agent like t-butyl hydrogen peroxide (TBHP) to enhance this compound activation. |
| Incorrect drug concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 50 µM). | |
| Degraded compound. | Ensure proper storage of the compound and use a fresh dilution for each experiment. | |
| High toxicity in control/normal cell lines | The "normal" cell line may have higher than expected ROS levels. | Compare ROS levels between your experimental and control cell lines. Consider using a lower concentration of this compound or using the parent compound PI-103 at a very low concentration as a control. |
| Off-target effects. | While this compound is designed for targeted activation, off-target effects are possible. Reduce the concentration and/or treatment duration. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Differences in reagent preparation. | Prepare fresh dilutions of this compound from a consistent stock solution for each experiment. | |
| Cell line instability. | Use cells from a low passage number and regularly check for mycoplasma contamination. | |
| Precipitation of the compound in media | Poor solubility of the compound at the working concentration. | Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%). If precipitation occurs, try preparing the working solution in pre-warmed media and vortexing gently before adding to the cells. |
Data Presentation
This compound Effective Concentrations and IC50 Values
| Cell Line | Cancer Type | Effective Concentration | IC50 Value | Incubation Time | Assay |
| WM115 TDR | Melanoma (Trametinib/Dabrafenib Resistant) | 2.5 - 10 µM | Not specified | 72 h | MTT |
| WM983B TDR | Melanoma (Trametinib/Dabrafenib Resistant) | 5 - 10 µM | Not specified | 72 h | MTT |
| A375 TDR | Melanoma (Trametinib/Dabrafenib Resistant) | 5 - 10 µM | ~5 µM (for 50% inhibition) | Not specified | MTT, Crystal Violet |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~30-40 µM | 47.3 µM | 72 h | Not specified |
| MDA-MB-361 | Breast Cancer | ~30-40 µM | 43.01 µM | 72 h | Not specified |
| MDA-MB-453 | Breast Cancer | ~30-40 µM | 49.05 µM | 72 h | Not specified |
| T47D | Breast Cancer | ~30-40 µM | Not specified | Not specified | Cell Proliferation |
| MCF10A | Non-tumorigenic Breast Epithelial | Higher concentrations needed | 78.6 µM | 72 h | Not specified |
TDR: Trametinib and Dabrafenib Resistant
PI-103 IC50 Values
| Target/Cell Line | IC50 Value | Assay Type |
| p110α | 2 nM | Cell-free |
| p110β | 3 nM | Cell-free |
| p110γ | 15 nM | Cell-free |
| p110δ | 3 nM | Cell-free |
| mTOR | 30 nM | Cell-free |
| DNA-PK | 23 nM | Cell-free |
| U87MG | 0.5 µM (for cell death) | LDH release |
| A549 | 0.18 µM | Cell Viability |
| Caco-2 | 0.8 µM | Cell Proliferation |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in quadruplicate. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for PI3K Pathway Inhibition
-
Cell Lysis: Treat cells with this compound at the desired concentrations and duration (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, p-S6 (Ser240/244), total S6, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Visualizations
Caption: Activation of this compound and its inhibition of the PI3K/Akt/mTOR pathway.
Caption: General experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Troubleshooting Inconsistent Ridr-PI-103 MTT Assay Results
Welcome to the technical support center for troubleshooting inconsistent results with the Ridr-PI-103 MTT assay. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the assessment of cell viability and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our this compound MTT assay. What are the potential causes and solutions?
High variability between replicate wells is a common issue that can obscure the true effect of your compound. Several factors can contribute to this problem.[1][2]
Potential Causes:
-
Uneven Cell Seeding: A non-uniform distribution of cells across the wells of a 96-well plate is a primary source of variability.[1][3] Cells, especially those that tend to clump, can settle quickly in the reservoir, leading to a gradient of cell numbers across the plate.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, MTT reagent, or the solubilization solution can introduce significant errors.[1]
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and metabolism.
-
Cell Loss During Washing: Adherent cells can detach during media changes or washing steps if not performed gently.
Recommended Solutions:
-
Ensure a single-cell suspension before and during plating by thorough mixing. Gently pipette the cell suspension up and down between dispensing into wells.
-
Calibrate pipettes regularly and use a multi-channel pipette for adding reagents to minimize well-to-well variation.
-
Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Aspirate media gently from the side of the well to avoid disturbing the cell monolayer.
Q2: Our blank wells (media only) have high background absorbance. What could be causing this?
High background absorbance in blank wells can mask the true signal from the cells and lead to inaccurate results.
Potential Causes:
-
Contamination: Bacterial or yeast contamination in the culture medium can reduce the MTT reagent, leading to a false-positive signal.
-
Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, can absorb light at a similar wavelength to formazan, contributing to background noise.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes interact with the MTT reagent.
-
Compound Interference: this compound itself might directly reduce the MTT reagent or absorb light at the measurement wavelength.
Recommended Solutions:
-
Visually inspect plates for contamination under a microscope before adding the MTT reagent. Always maintain a sterile technique.
-
Use phenol red-free media during the MTT assay.
-
Use serum-free media during the MTT incubation step to minimize interference from serum components.
-
Include appropriate controls:
-
"Media only" blank: Contains media, MTT, and solubilization solution.
-
"Compound in media" blank: Contains media, this compound at the highest concentration, MTT, and solubilization solution to check for direct MTT reduction by the compound.
-
Q3: The formazan crystals are not dissolving completely, leading to inconsistent readings. How can we improve this?
Incomplete solubilization of the formazan crystals is a frequent problem that results in artificially low and variable absorbance readings.
Potential Causes:
-
Insufficient Solubilization Solution: The volume of the solvent may not be enough to dissolve all the formazan crystals, especially in wells with high cell density.
-
Inadequate Mixing: Insufficient agitation may not allow the solvent to fully penetrate and dissolve the crystals.
-
Choice of Solvent: Some solvents are more effective at dissolving formazan than others.
Recommended Solutions:
-
Ensure a sufficient volume of the solubilization solution is added to each well (e.g., 100-150 µL for a 96-well plate).
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to aid dissolution. Gentle pipetting up and down can also help, but avoid vigorous shaking that could cause splashing.
-
Visually confirm complete dissolution of the crystals under a microscope before reading the plate.
-
Consider using Dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in an acidic buffer, which are highly effective at dissolving formazan.
Q4: We are seeing unexpected or inconsistent effects of this compound on cell viability. What could be the reason?
As a PI3K inhibitor, this compound is expected to reduce cell proliferation and viability. Inconsistent results may stem from the compound's properties or the experimental setup.
Potential Causes:
-
Compound Precipitation: this compound may precipitate in the culture medium at higher concentrations, affecting its effective concentration and potentially interfering with optical readings.
-
Off-Target Effects: The compound might have off-target effects that influence cellular metabolism in a way that is not directly related to cell viability.
-
Incorrect Incubation Time: The chosen incubation time with this compound may be too short or too long to observe a consistent, dose-dependent effect.
Recommended Solutions:
-
Check the solubility of this compound in your culture medium at the tested concentrations.
-
Include a solvent control (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells (typically <0.5%).
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and this compound.
-
Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) assay for membrane integrity or a crystal violet assay for cell number.
Quantitative Data Summary
Proper optimization of assay parameters is crucial for obtaining reliable and reproducible results. The following table provides recommended ranges for key parameters, which should be optimized for each specific cell line and experimental condition.
| Parameter | Recommended Range | Key Considerations |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Optimize to ensure cells are in the logarithmic growth phase and absorbance values are within the linear range of the plate reader (typically 0.75-1.25). |
| MTT Concentration | 0.1 - 0.5 mg/mL | High concentrations of MTT can be cytotoxic. Perform a concentration-response curve to find the optimal, non-toxic concentration. |
| MTT Incubation Time | 2 - 4 hours | Should be long enough for visible formazan crystal formation but short enough to avoid MTT toxicity. |
| This compound Incubation | 24 - 72 hours | The optimal time depends on the cell line's doubling time and the mechanism of action of the compound. |
| Wavelength | 570 nm | A reference wavelength of 630 nm can be used to subtract background absorbance. |
Experimental Protocols
Standard MTT Assay Protocol
This protocol provides a general framework for performing an MTT assay. Optimization of cell numbers, and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a single-cell suspension and seed the cells into a 96-well plate at the predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-only controls (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Visual Guides
Caption: A flowchart of the MTT assay experimental workflow.
Caption: The PI3K signaling pathway and the inhibitory action of this compound.
References
confirming ROS-dependent activation of Ridr-PI-103 in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Ridr-PI-103, a novel reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor, PI-103. The information is designed to help confirm its ROS-dependent mechanism of action and troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I confirm that the activity of this compound in my cell line is truly ROS-dependent?
A1: The core principle for confirming ROS-dependency is to modulate intracellular ROS levels and observe the corresponding change in this compound efficacy. This is typically done using ROS scavengers and inducers.
-
ROS Scavenger Rescue: Pre-treating your cells with a ROS scavenger, such as glutathione (GSH) or N-acetylcysteine (NAC), should rescue the cell proliferation inhibited by this compound. If the drug's effect is diminished in the presence of the scavenger, it confirms its activity is dependent on ROS.[1]
-
ROS Inducer Potentiation: Conversely, co-treatment with a ROS-inducing agent, like t-butyl hydrogen peroxide (TBHP) or doxorubicin, should enhance the inhibitory effect of this compound, often allowing for efficacy at lower concentrations of the prodrug.[1][2][3]
Q2: My this compound treatment shows little to no effect on cell viability. What are the potential causes?
A2: A lack of efficacy can stem from several factors, primarily related to insufficient intracellular ROS levels or issues with the compound itself.
-
Low Endogenous ROS: The target cell line may not produce sufficiently high levels of ROS for the prodrug's activation. This is common in cell lines that are not under significant oxidative stress.[1] Consider using a ROS inducer (e.g., TBHP, doxorubicin) to artificially elevate ROS levels or switch to a cell model known for high ROS production, such as therapy-resistant cancer cells.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -80°C, protected from moisture and light) to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Incorrect Concentration: The concentration used may be too low. While the active drug, PI-103, is potent at nanomolar concentrations, the prodrug this compound often requires micromolar concentrations (e.g., 5-10 µM or higher) to see a significant effect, depending on the cell line.
Q3: The results from my ROS scavenger/inducer control experiments are unclear or contradictory. What should I check?
A3: Ambiguous results in control experiments often point to issues with the experimental setup or the specific reagents used.
-
Toxicity of Controls: The scavenger or inducer itself might be toxic to the cells at the concentration used, confounding the results. Always run controls with the scavenger/inducer alone to assess its baseline effect on cell viability. For example, NAC has been noted to inhibit cell proliferation in some melanoma cell lines, making data interpretation difficult.
-
Timing of Treatment: The timing of scavenger/inducer addition is critical. ROS scavengers should be added before or concurrently with this compound to effectively block its activation.
-
Reagent Stability: Ensure the ROS modulators are fresh and active. For example, prepare TBHP solutions fresh for each experiment.
Q4: How can I verify that activated this compound is inhibiting the correct signaling pathway?
A4: Since this compound releases the pan-PI3K inhibitor PI-103, its activation should lead to the downregulation of the PI3K/Akt/mTOR pathway. This can be confirmed by:
-
Western Blotting: Probe for key downstream phosphorylation events. A successful pathway inhibition will result in a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and the downstream mTOR substrate, ribosomal protein S6 (at Ser240/244 and Ser235/236).
-
Pathway-Specific Assays: Utilize cell-based assays like LanthaScreen™ or CellSensor® that provide a quantitative readout of specific pathway components.
Q5: I am using a fluorescent probe to measure ROS, but the signal is weak or the background is high. How can I optimize this?
A5: Fluorescent ROS detection can be challenging due to the short half-life of ROS and potential probe artifacts.
-
Probe Specificity: Be aware that many common probes, like DCFH-DA, are not specific to a single ROS and can react with a variety of oxidants. Choose a probe best suited for the expected ROS type.
-
Auto-oxidation: Some probes can auto-oxidize when exposed to light and air, leading to high background. Always prepare probe solutions fresh and protect them from light.
-
Cellular Autofluorescence: Use appropriate controls, such as unloaded cells (no dye), to measure and subtract the natural autofluorescence of your cells. Using media without phenol red can also reduce background interference.
-
Optimize Loading: Titrate the probe concentration and incubation time to achieve optimal signal-to-noise without inducing cytotoxicity.
Data Presentation
Table 1: Example IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 of this compound (µM) |
| MCF10A | Non-tumorigenic | 78.6 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 47.3 |
| MDA-MB-361 | Luminal B / HER2+ | 43.01 |
| MDA-MB-453 | HER2+ | 49.05 |
Data synthesized from a study on breast cancer cells, demonstrating higher sensitivity in cancer cells compared to non-tumorigenic cells.
Table 2: Effect of ROS Modulators on this compound Activity in TDR Melanoma Cells*
| Treatment Condition | Effect on Cell Proliferation | Implication |
| This compound (5 µM) | Significant Inhibition | Prodrug is active in high-ROS TDR cells. |
| Glutathione (GSH) alone | No significant effect | Scavenger is not toxic at the tested concentration. |
| This compound (5 µM) + GSH | Significant rescue of proliferation | Confirms this compound activation is ROS-dependent. |
| TBHP** alone | No significant effect or slight inhibition | Inducer has minimal baseline toxicity. |
| This compound (low dose) + TBHP | Enhanced inhibition of proliferation | Confirms higher ROS levels potentiate prodrug activity. |
*TDR: Trametinib and Dabrafenib-Resistant. These cells are known to have high endogenous ROS levels. **TBHP: t-butyl hydrogen peroxide. This table summarizes the expected outcomes from ROS modulation experiments based on published findings.
Experimental Protocols
Protocol 1: Confirming ROS-Dependent Cell Viability Inhibition
This protocol uses a ROS scavenger (glutathione) to confirm that the cytotoxic effect of this compound is dependent on intracellular ROS.
-
Cell Seeding: Seed cells (e.g., 1.5 x 10⁴ cells/well) in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treatment Groups: Prepare media for the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound alone (e.g., 5 µM)
-
Glutathione (GSH) alone
-
This compound (5 µM) + GSH
-
-
Pre-treatment (Optional but Recommended): Pre-incubate the designated wells with GSH for 1-2 hours before adding this compound.
-
Treatment: Add the respective treatments to the cells.
-
Incubation: Incubate for the desired period (e.g., 24-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or crystal violet assay.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with GSH. A significant increase in viability in the co-treated group indicates a "rescue" and confirms ROS-dependent activation.
Protocol 2: Intracellular ROS Detection with DCFDA
This protocol measures changes in intracellular ROS levels. It can be used to confirm that a ROS inducer (like doxorubicin) increases ROS or to see if this compound itself modulates ROS.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with the compound of interest (e.g., 125 nM doxorubicin) for the desired time (e.g., 30 minutes).
-
Washing: Gently wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) probe (e.g., 50 µM in HBSS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed HBSS or PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Protocol 3: Western Blot for PI3K Pathway Inhibition
This protocol verifies that activated this compound inhibits its target pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with vehicle (DMSO), this compound (e.g., 10 µM), and/or other compounds for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), total S6, and a loading control (e.g., Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels. A decrease in the p-Akt/Akt and p-S6/S6 ratios indicates pathway inhibition.
Visualizations
Caption: ROS-dependent activation of this compound and subsequent inhibition of the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for confirming the ROS-dependent activation of this compound in vitro.
Caption: Troubleshooting logic for experiments where this compound shows a lack of efficacy.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Resistance to Ridr-PI-103
Welcome to the technical support center for Ridr-PI-103. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding potential resistance mechanisms encountered during experiments with the dual PI3K/mTOR inhibitor, PI-103.
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and what is its primary mechanism of action?
A1: PI-103 is a potent, cell-permeable, multi-targeted inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] It acts as an ATP-competitive inhibitor, targeting the kinase domains of both PI3K and mTOR (mTORC1 and mTORC2 complexes).[4][5] By inhibiting PI3K, PI-103 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger for activating downstream signaling pathways, most notably the AKT pathway. Its inhibition of mTOR disrupts downstream signaling related to cell growth, proliferation, and survival.
Q2: We are observing a decrease in the efficacy of PI-103 in our long-term cell culture experiments. What are the potential reasons for this acquired resistance?
A2: Acquired resistance to PI3K/mTOR inhibitors like PI-103 is a multifaceted issue that can arise from several molecular adaptations within the cancer cells. The most commonly observed mechanisms include:
-
Activation of bypass signaling pathways: Cells may compensate for the inhibition of the PI3K/mTOR pathway by upregulating parallel pro-survival pathways, such as the MAPK/ERK signaling cascade.
-
Feedback loop activation: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the upregulation of receptor tyrosine kinases (RTKs) like HER2/HER3. This, in turn, can reactivate the PI3K-AKT pathway.
-
Aberrant activation of downstream effectors: The oncogene MYC, which is downstream of the PI3K/mTOR pathway, can become activated through gene amplification or increased phosphorylation. This can drive cell proliferation independently of the PI3K pathway.
-
Overexpression of alternative survival kinases: Increased expression of kinases such as PIM-1 can maintain the phosphorylation of downstream PI3K effectors, even in the absence of AKT activation, thereby circumventing the effects of PI-103.
-
Secondary mutations: Although less commonly reported for PI-103 specifically, secondary mutations in the drug's target proteins (the p110 subunit of PI3K or mTOR) can prevent the inhibitor from binding effectively.
Q3: Are there known genetic markers that can predict sensitivity or intrinsic resistance to PI-103?
A3: Yes, the genetic background of the cancer cells can significantly influence their sensitivity to PI-103. For instance, cell lines with activating mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) have been shown to be more sensitive to PI-103. Conversely, loss of the tumor suppressor PTEN, which normally antagonizes the PI3K pathway, is associated with activation of this pathway and may confer sensitivity, though some studies suggest PI-103 can be effective irrespective of PTEN status. The presence of mutations in downstream effectors or parallel pathways, such as KRAS mutations, might contribute to intrinsic resistance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Initial response to PI-103 followed by a rebound in cell proliferation. | Activation of a compensatory feedback loop (e.g., MAPK/ERK pathway activation). | 1. Perform Western blot analysis to check for increased phosphorylation of ERK (p-ERK). 2. Consider co-treatment with a MEK inhibitor (e.g., Trametinib) to block the MAPK/ERK pathway. |
| Reduced apoptosis in response to PI-103 treatment over time. | Upregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2, Bcl-xL) or aberrant MYC activation. | 1. Assess the expression levels of anti-apoptotic proteins and MYC via Western blotting or qPCR. 2. Explore combination therapies with inhibitors targeting these specific proteins (e.g., a Bcl-2 inhibitor like Venetoclax). |
| Inconsistent results across different cell lines with the same PI-103 concentration. | Intrinsic differences in the genetic background of the cell lines. | 1. Characterize the mutational status of key genes in the PI3K/mTOR pathway (PIK3CA, PTEN, AKT) and parallel pathways (KRAS, BRAF). 2. Titrate PI-103 to determine the optimal concentration for each cell line. |
| PI-103 treatment shows reduced inhibition of downstream targets (e.g., p-AKT, p-S6) in resistant cells. | PIM kinase overexpression maintaining downstream signaling. | 1. Analyze the expression of PIM-1 kinase. 2. If PIM-1 is upregulated, consider a combination therapy with a PIM kinase inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of PI-103 against its primary targets.
| Target | IC50 (nM) | Reference |
| PI3Kα (p110α) | 2 - 8 | |
| PI3Kβ (p110β) | 3 - 88 | |
| PI3Kδ (p110δ) | 3 - 48 | |
| PI3Kγ (p110γ) | 15 - 150 | |
| mTORC1 | 20 - 30 | |
| mTORC2 | 83 | |
| DNA-PK | 2 - 23 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of PI-103 on a cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
PI-103 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of PI-103 in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PI-103. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
-
Visualizations
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of PI-103.
Caption: Key resistance mechanisms to PI-103 converge on cell survival.
Caption: Workflow for developing and characterizing PI-103 resistant cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K Pathway & PI-103 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K pathway inhibitor, PI-103. The information addresses common experimental challenges and explores the impact of pathway feedback loops on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and what are its primary targets?
PI-103 is a potent, multi-targeted inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2] It acts as a dual inhibitor, targeting both the rapamycin-sensitive mTORC1 and rapamycin-insensitive mTORC2 complexes.[1][2] PI-103 also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2] Its inhibitory concentrations (IC50) for various kinases are detailed in the table below.
Q2: Why is the efficacy of PI-103 sometimes limited or transient?
The efficacy of PI-103 can be limited by the activation of feedback loops within the PI3K/Akt/mTOR signaling pathway. Inhibition of mTORC1 by PI-103 can disrupt negative feedback loops that normally suppress the activity of receptor tyrosine kinases (RTKs). This disruption can lead to the upregulation of RTKs, resulting in the reactivation of PI3K and Akt, thereby counteracting the inhibitory effects of the drug.
Q3: What are the key negative feedback loops in the PI3K pathway that are affected by PI-103?
Two major negative feedback loops are impacted by PI-103:
-
mTORC1/S6K1-mediated feedback: Activated mTORC1 and its downstream effector S6K1 can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), which is an upstream activator of PI3K. Inhibition of mTORC1 by PI-103 alleviates this feedback, leading to increased IRS-1 activity and subsequent PI3K reactivation.
-
Akt/FOXO-mediated feedback: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors. When Akt is inhibited, FOXO translocates to the nucleus and promotes the transcription of several RTKs, leading to increased upstream signaling to the PI3K pathway.
Q4: Are there any positive feedback loops that can influence PI-103's effects?
Yes, positive feedback loops can also play a role. For instance, Akt can activate NF-κB, which in turn can suppress the expression of the tumor suppressor PTEN, a negative regulator of the PI3K pathway. This creates a positive feedback loop that can further enhance PI3K signaling. Additionally, a positive feedback loop exists between PI3K-Akt-mTORC1 signaling and the SREBP lipogenic pathway, which can boost Akt signaling.
Troubleshooting Guides
Guide 1: Inconsistent or Weak Inhibition of Akt Phosphorylation (p-Akt) in Western Blots
Problem: You are treating your cells with PI-103 but observe inconsistent or weak reduction in p-Akt (Ser473 or Thr308) levels via Western blot.
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | Long-term (e.g., >6 hours) PI-103 treatment can lead to the reactivation of Akt due to feedback mechanisms. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal p-Akt inhibition. |
| Suboptimal PI-103 Concentration | The effective concentration of PI-103 can vary between cell lines. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line. |
| Low Basal p-Akt Levels | If your cells have low basal PI3K pathway activity, the effect of PI-103 may be difficult to detect. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before PI-103 treatment to enhance the dynamic range of the assay. |
| Technical Issues with Western Blotting | Phosphatase activity during sample preparation can lead to dephosphorylation of Akt. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. For phospho-proteins, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. |
Guide 2: Reduced Cell Viability in Response to PI-103 is Less Than Expected
Problem: Your cell viability assay (e.g., MTT, CellTiter-Glo) shows a modest decrease in cell viability after PI-103 treatment, suggesting resistance.
| Possible Cause | Troubleshooting Steps |
| Activation of Pro-Survival Pathways | Inhibition of the PI3K/mTOR pathway by PI-103 can lead to the compensatory activation of other pro-survival pathways, such as the MAPK/ERK pathway. Analyze the activation status of key proteins in parallel signaling pathways (e.g., p-ERK) via Western blot. |
| Cell Line-Specific Resistance | Some cell lines may possess intrinsic resistance mechanisms to PI3K inhibitors. Consider using a panel of cell lines with different genetic backgrounds to assess the broader efficacy of PI-103. |
| Drug Efflux | Multidrug resistance transporters could potentially reduce the intracellular concentration of PI-103. While not commonly reported for PI-103, this is a general mechanism of drug resistance. |
| Experimental Assay Limitations | Ensure that the cell seeding density and incubation time for the viability assay are optimized for your cell line. |
Quantitative Data
Table 1: Inhibitory Activity of PI-103 Against Various Kinases
| Target | IC50 (nM) |
| p110α | 2 |
| p110β | 3 |
| p110δ | 3 |
| p110γ | 15 |
| mTORC1 | 20 |
| mTORC2 | 83 |
| DNA-PK | 23 |
Experimental Protocols
Western Blot Analysis of PI3K Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with PI-103 at the desired concentrations and time points.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473/Thr308), total Akt, p-S6, total S6, and other relevant pathway proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of PI-103 and a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: PI3K pathway with negative feedback loops affected by PI-103.
Caption: Standard workflow for Western blot analysis.
Caption: Troubleshooting logic for reduced PI-103 efficacy.
References
Technical Support Center: Ridr-PI-103 and Endogenous ROS Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ridr-PI-103. The information focuses on the critical interplay between endogenous reactive oxygen species (ROS) levels and the activity of this novel prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its activation mechanism relate to ROS?
A1: this compound is a novel prodrug of the pan-PI3K inhibitor, PI-103.[1][2] It is designed with a self-cyclizing moiety that is cleaved in the presence of high levels of reactive oxygen species (ROS), releasing the active PI-103 inhibitor.[1][2][3] This activation mechanism is intended to target cancer cells, which often exhibit higher levels of oxidative stress compared to normal cells, thereby increasing the therapeutic window and reducing off-target toxicity.
Q2: How do endogenous ROS levels in my cell line affect the efficacy of this compound?
A2: The efficacy of this compound is directly dependent on the intracellular ROS levels of the experimental system. Cell lines with higher endogenous ROS will exhibit greater sensitivity to this compound, as more of the prodrug is converted to its active form, PI-103. Conversely, cell lines with low endogenous ROS may show reduced sensitivity. It has been observed that some cancer cell lines, such as the MDA-MB-231 breast cancer line, have higher endogenous ROS and are more sensitive to this compound.
Q3: Can I modulate ROS levels in my experiment to test the sensitivity to this compound?
A3: Yes, modulating ROS levels is a key experimental step to validate the mechanism of action of this compound. You can increase intracellular ROS by using agents like doxorubicin or t-butyl hydrogen peroxide (TBHP). To decrease ROS levels, antioxidants or ROS scavengers such as N-acetylcysteine (NAC) or glutathione can be used. Co-treatment with a ROS scavenger should rescue the anti-proliferative effects of this compound, confirming its ROS-dependent activity.
Q4: What is the downstream signaling pathway inhibited by activated this compound?
A4: Once activated by ROS, this compound releases PI-103, which is a known inhibitor of the PI3K/Akt/mTOR signaling pathway. PI-103 inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3), which in turn prevents the phosphorylation and activation of Akt and downstream effectors like mTOR and S6 ribosomal protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound observed in cancer cell line. | Low endogenous ROS levels in the selected cell line. | 1. Measure endogenous ROS levels using an assay like DCFDA. 2. Use a positive control cell line known to have high ROS (e.g., MDA-MB-231). 3. Co-treat with a ROS-inducing agent (e.g., low-dose doxorubicin or TBHP) to enhance this compound activation. |
| High toxicity observed in non-cancerous (control) cell lines. | The concentration of this compound is too high, leading to off-target effects or activation by basal ROS levels. | 1. Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancer and normal cells. 2. Compare the IC50 of this compound to the parent compound PI-103 in normal cells; this compound should be significantly less toxic. |
| Inconsistent results between experiments. | Variability in cell culture conditions affecting ROS levels (e.g., passage number, cell density, media components). | 1. Standardize all cell culture protocols. 2. Regularly check and maintain consistent cell passage numbers. 3. Ensure consistent incubation times and reagent concentrations. |
| Unable to confirm that the observed effect is ROS-dependent. | The observed cytotoxicity may be due to off-target effects of this compound. | 1. Perform a rescue experiment by co-treating with a ROS scavenger like N-acetylcysteine (NAC) or glutathione. The scavenger should reverse the effects of this compound. 2. Compare the effects of this compound with its active form, PI-103, in the same cell line. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer and non-tumorigenic cell lines after 72 hours of treatment.
| Cell Line | Cell Type | IC50 of this compound (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 47.3 |
| MDA-MB-361 | HER2+ Breast Cancer | 43.01 |
| MDA-MB-453 | HER2+ Breast Cancer | 49.05 |
| MCF10A | Non-tumorigenic Breast Epithelial | 78.6 |
| Normal Fibroblasts | Normal Fibroblast | Not Determined |
Experimental Protocols
1. Measurement of Intracellular ROS Levels
This protocol is based on the use of 2',7'-dichlorofluorescin diacetate (DCFDA), a common probe for detecting intracellular ROS.
-
Materials: DCFDA dye, cell culture medium, phosphate-buffered saline (PBS), black 96-well plate, plate reader with fluorescence capabilities.
-
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired compounds (e.g., doxorubicin as a positive control) for the specified time (e.g., 30 minutes).
-
Wash the cells with PBS.
-
Incubate the cells with DCFDA solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Normalize fluorescence readings to cell number or protein concentration if significant cytotoxicity is observed.
-
2. Cell Viability Assay to Determine IC50
This protocol outlines a standard method for assessing the effect of this compound on cell proliferation.
-
Materials: this compound, appropriate cell lines, 96-well plates, complete growth medium, MTT or similar cell viability reagent, DMSO (vehicle control).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the various concentrations of this compound (e.g., 0-110 µM) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Activation of this compound by ROS and subsequent inhibition of the PI3K/Akt/mTOR pathway.
Caption: Workflow for evaluating the ROS-dependent activity of this compound.
References
- 1. Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
minimizing Ridr-PI-103 toxicity to normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ridr-PI-103. The focus is on minimizing toxicity to normal cells while maximizing its therapeutic effect in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor, PI-103.[1][2] It is designed for targeted cancer therapy. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. PI-103 is a potent inhibitor of this pathway but exhibits significant toxicity to normal cells, which has limited its clinical development.[3] this compound was developed to overcome this limitation. It consists of the active PI-103 molecule linked to a "self-cyclizing" moiety that renders it inactive. In the presence of high levels of ROS, which are characteristic of the tumor microenvironment, this moiety is cleaved, releasing the active PI-103 to inhibit the PI3K pathway specifically within cancer cells.[1][2] This targeted activation minimizes exposure of normal cells to the toxic drug, thereby reducing side effects.
Q2: Why is this compound less toxic to normal cells?
A2: The reduced toxicity of this compound to normal cells is due to its ROS-dependent activation mechanism. Normal cells typically have low basal levels of ROS, meaning the prodrug remains largely in its inactive state and does not significantly inhibit the vital PI3K pathway in these cells. In contrast, many cancer cells exhibit elevated ROS levels due to metabolic dysregulation and other factors. This high-ROS environment selectively triggers the release of the active PI-103, leading to targeted inhibition of the PI3K pathway in cancer cells while sparing normal tissues. Studies have shown that this compound has a significantly higher IC50 value in normal cells, such as fibroblasts and melanocytes, compared to various cancer cell lines.
Q3: What are the known off-target effects of the parent compound, PI-103?
A3: The parent compound, PI-103, is a pan-PI3K inhibitor, meaning it inhibits multiple isoforms of the PI3K enzyme (p110α, p110β, p110δ, and p110γ). While this broad activity can be effective against cancer, it also contributes to its toxicity due to the essential roles of these isoforms in normal physiological processes. Common toxicities associated with pan-PI3K inhibitors include hyperglycemia, rash, diarrhea, and fatigue. Additionally, PI-103 is a potent inhibitor of mTOR and DNA-PK, which can contribute to its cellular effects and potential toxicities. In vivo studies with PI-103 have also suggested the potential for immunosuppressive effects.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound and PI-103
| Cell Line | Cell Type | Compound | IC50 (µM) | Citation |
| Normal Human Fibroblasts | Normal | This compound | >100 | |
| MCF10A | Non-tumorigenic Breast Epithelial | This compound | 78.6 | |
| 1789C Melanocytes | Normal | This compound | Not significantly inhibited at 5 µM | |
| 1788B Melanocytes | Normal | This compound | Not significantly inhibited at 5 µM | |
| 1789C Melanocytes | Normal | PI-103 | Significantly inhibited at 5 µM | |
| 1788B Melanocytes | Normal | PI-103 | Significantly inhibited at 5 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 47.3 | |
| MDA-MB-361 | HER2+ Breast Cancer | This compound | 43.01 | |
| MDA-MB-453 | HER2+ Breast Cancer | This compound | 49.05 | |
| A375 TDR | BRAF-mutant Melanoma (Resistant) | This compound | ~10 (estimated from graphs) | |
| WM115 TDR | BRAF-mutant Melanoma (Resistant) | This compound | ~5 | |
| WM983B TDR | BRAF-mutant Melanoma (Resistant) | This compound | ~5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on both normal and cancerous cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Intracellular ROS Levels
This protocol is for quantifying the levels of intracellular ROS, which is crucial for understanding the activation of this compound.
Materials:
-
Cell lines of interest
-
Cell culture medium
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS-sensitive fluorescent probes
-
PBS (phosphate-buffered saline)
-
Flow cytometer or fluorescence plate reader
-
Positive control (e.g., H2O2)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound or a positive control for the desired time.
-
Staining: After treatment, wash the cells with PBS and incubate them with a DCFDA solution (typically 10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer (Excitation/Emission: ~488/525 nm) or a fluorescence plate reader.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Mandatory Visualizations
References
Navigating Western Blot Analyses of the PI3K Pathway Post PI-103 Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for interpreting Western blot results for the PI3K/Akt/mTOR signaling pathway following treatment with PI-103, a potent dual inhibitor of PI3K and mTOR.[1][2][3][4] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data interpretation resources to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and how does it affect the PI3K/mTOR pathway?
PI-103 is a multi-targeted inhibitor that potently blocks Class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α, β, and δ isoforms, as well as the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1] By inhibiting PI3K, PI-103 prevents the conversion of PIP2 to PIP3, a critical step for the activation of downstream effectors like Akt. Its inhibition of mTOR blocks the phosphorylation of key proteins involved in cell growth, proliferation, and survival, such as S6 ribosomal protein and 4E-BP1.
Q2: What are the expected Western blot results after treating cells with PI-103?
Following effective PI-103 treatment, you should observe a significant decrease in the phosphorylation of key downstream targets of the PI3K and mTOR pathways. Look for:
-
Reduced phospho-Akt (p-Akt) at Serine 473 (Ser473) and Threonine 308 (Thr308), indicating inhibition of PI3K signaling.
-
Reduced phospho-S6 Ribosomal Protein (p-S6) at Serine 235/236, indicating inhibition of the mTORC1 pathway.
-
Reduced phospho-GSK-3β (p-GSK-3β) at Serine 9, as Akt-mediated phosphorylation at this site is inhibitory.
-
Total protein levels of Akt, S6, and GSK-3β should remain relatively unchanged.
Q3: Which antibodies are recommended for this Western blot analysis?
It is crucial to use highly specific and validated antibodies. For assessing the PI3K pathway, a panel of antibodies is recommended:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
A loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.
Several suppliers offer antibody sampler kits specifically for the PI3K/Akt pathway, which can be a cost-effective option for these experiments.
Data Presentation: Expected Outcomes
Quantitative analysis of Western blot data, typically performed using densitometry, should be summarized for clear interpretation. The following table illustrates the expected changes in protein phosphorylation after PI-103 treatment relative to a vehicle control (e.g., DMSO).
| Target Protein | Phosphorylation Site | Expected Change with PI-103 |
| Akt | Ser473 | ↓↓↓ |
| Akt | Thr308 | ↓↓↓ |
| S6 Ribosomal Protein | Ser235/236 | ↓↓↓ |
| GSK-3β | Ser9 | ↓ |
| Total Protein | ||
| Total Akt | - | ↔ |
| Total S6 | - | ↔ |
| Total GSK-3β | - | ↔ |
| Loading Control | ||
| β-actin / GAPDH | - | ↔ |
Arrow notation: ↓↓↓ (strong decrease), ↓ (decrease), ↔ (no change)
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Ridr-PI-103 In Vivo Administration
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo administration of PI-103 and similar compounds?
The primary challenges with in vivo administration of PI-103 and related lipophilic kinase inhibitors include poor aqueous solubility, potential for off-target effects, and the need to establish an effective therapeutic window to balance efficacy and toxicity. Researchers often encounter difficulties in preparing stable formulations for injection and achieving consistent plasma concentrations.
Q2: What are the common off-target effects observed with PI-103 that might be relevant for Ridr-PI-103?
While PI-103 is a potent inhibitor of PI3K and mTOR, it can exhibit off-target effects that are important to consider. These may include inhibition of other kinases or cellular processes, which can contribute to unexpected toxicity or confounding experimental results. It is crucial to perform thorough dose-response studies and monitor for any adverse effects in animal models.
Q3: How can I improve the solubility of my PI3K inhibitor for in vivo use?
Improving the solubility of hydrophobic compounds like PI-103 for in vivo administration is a critical step. Common strategies include using co-solvents such as DMSO, PEG300, or Tween 80. However, the concentration of these solvents must be carefully optimized to avoid toxicity. For instance, a common vehicle for PI-103 is a mixture of 30% PEG300, 5% Tween 80, and 65% sterile water.
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Formulation Instability
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of the compound during or after formulation. | The compound has low aqueous solubility. | 1. Optimize Co-Solvent System: Experiment with different ratios of co-solvents like PEG300, DMSO, and Tween 80. 2. Use of Cyclodextrins: Consider encapsulating the compound in cyclodextrins to enhance solubility. 3. Sonication: Use sonication to aid in the dissolution of the compound. |
| Inconsistent drug concentration in prepared batches. | Incomplete dissolution or precipitation over time. | 1. Prepare Fresh Formulations: Prepare the formulation immediately before each administration. 2. Solubility Testing: Perform solubility tests at different concentrations and in various vehicles to determine the optimal formulation. |
Issue 2: Inconsistent Efficacy or High Toxicity in Animal Models
| Symptom | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition or desired biological effect. | 1. Sub-optimal dosing or scheduling. 2. Poor bioavailability. | 1. Dose-Response Study: Conduct a dose-escalation study to find the maximally tolerated dose (MTD). 2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the compound to assess bioavailability and exposure. |
| Significant weight loss, lethargy, or other signs of toxicity in animals. | 1. Off-target effects. 2. Vehicle toxicity. | 1. Toxicity Assessment: Monitor animal weight, behavior, and perform histological analysis of major organs. 2. Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the formulation excipients. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
Formulation Preparation: Prepare the this compound formulation (e.g., in 30% PEG300, 5% Tween 80, 65% sterile water) immediately before use.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors and organs for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: PI3K/mTOR signaling pathway with inhibition points of this compound.
Validation & Comparative
A Head-to-Head Comparison of Ridr-PI-103 and PI-103 in Cancer Cell Efficacy
A new generation of targeted cancer therapy is emerging with the development of prodrugs designed to enhance tumor specificity and minimize off-target toxicity. This guide provides a detailed comparison of the novel ROS-activated prodrug, Ridr-PI-103, and its parent compound, PI-103, a potent pan-PI3K/mTOR inhibitor. We will delve into their respective efficacies against cancer cells, supported by experimental data, and provide an in-depth look at the methodologies employed in these pivotal studies.
Executive Summary
PI-103 is a well-characterized inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently hyperactivated in cancer.[1] While effective, its clinical development has been hampered by off-target toxicities.[2] this compound is a novel prodrug designed to overcome this limitation. It remains inert until it encounters the high levels of reactive oxygen species (ROS) characteristic of the tumor microenvironment, at which point it releases the active PI-103.[3] This targeted activation mechanism suggests that this compound may offer a wider therapeutic window compared to its parent compound.
Efficacy and Toxicity: A Comparative Analysis
A key study directly comparing this compound and PI-103 in normal and cancerous cells has demonstrated the superior safety profile of the prodrug. In normal melanocytes, PI-103 showed significant toxicity, inhibiting cell proliferation at a concentration of 5 µM.[3] In stark contrast, this compound exhibited minimal toxicity in these non-cancerous cells at the same concentration.
Conversely, in BRAF and MEK inhibitor-resistant (TDR) melanoma cells, which exhibit high levels of ROS, this compound demonstrated potent anti-proliferative activity. Significant inhibition of TDR melanoma cell proliferation was observed at concentrations of 5 µM and 10 µM. This highlights the selective action of this compound in cancer cells.
Quantitative Data Summary
| Compound | Cell Line | Cell Type | Assay | Concentration | Effect |
| PI-103 | 1789C and 1788B Melanocytes | Normal | Proliferation | 5 µM | Significant inhibition of proliferation |
| This compound | 1789C and 1788B Melanocytes | Normal | Proliferation | 5 µM | No significant inhibition of proliferation |
| This compound | A375 TDR, WM115 TDR, WM983B TDR | Melanoma (BRAF/MEK inhibitor-resistant) | Proliferation | 5 µM and 10 µM | Significant inhibition of proliferation |
IC50 Values:
| Compound | Cell Line | Cancer Type | IC50 |
| PI-103 | Normal Fibroblasts | Normal | 3.34 µM |
| This compound | Normal Fibroblasts | Normal | >100 µM |
| This compound | T47D | Breast Cancer | ~30-40 µM |
| This compound | MDA-MB-231 | Breast Cancer | 47.3 µM |
| This compound | MDA-MB-361 | Breast Cancer | 43.01 µM |
| This compound | MDA-MB-453 | Breast Cancer | 49.05 µM |
Signaling Pathway Inhibition
Both PI-103 and this compound (upon activation) exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. PI-103 is a potent inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR (both mTORC1 and mTORC2). Inhibition of this pathway leads to decreased phosphorylation of downstream effectors such as Akt and the ribosomal protein S6, ultimately resulting in cell cycle arrest and apoptosis. Treatment of cancer cells with this compound has been shown to effectively inhibit the phosphorylation of Akt and S6, confirming its ability to modulate this key signaling cascade upon activation.
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by PI-103.
Mechanism of Action: this compound Activation
The targeted action of this compound is dependent on the elevated levels of reactive oxygen species (ROS) commonly found in the tumor microenvironment. The prodrug consists of a self-cyclizing moiety linked to PI-103. In the presence of high ROS, this linker is cleaved, releasing the active PI-103 to inhibit the PI3K/mTOR pathway within the cancer cells. This mechanism is designed to spare normal tissues with physiological ROS levels from the cytotoxic effects of PI-103.
Caption: ROS-dependent activation of the this compound prodrug.
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
1. MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or PI-103 and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
2. Crystal Violet Assay:
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fixation: After treatment, remove the medium and fix the cells with 100% methanol for 10 minutes.
-
Staining: Aspirate the methanol and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Air-dry the plate and then add a solubilization solution (e.g., methanol) to each well.
-
Absorbance Measurement: Incubate for 20 minutes at room temperature on a shaker and measure the optical density at 570 nm.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, particularly the phosphorylated (activated) forms of signaling proteins.
-
Cell Lysis: After treatment with this compound or PI-103, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system. Densitometry analysis can be used for quantification.
Conclusion
The development of this compound represents a significant advancement in the strategic design of PI3K/mTOR pathway inhibitors. By leveraging the unique biochemical properties of the tumor microenvironment, this compound demonstrates a clear advantage over its parent compound, PI-103, in terms of reduced toxicity to normal cells while maintaining potent anti-cancer efficacy. This targeted approach holds considerable promise for improving the therapeutic index of this class of inhibitors and warrants further investigation in preclinical and clinical settings. The experimental data strongly support the continued development of ROS-activated prodrugs as a viable strategy for creating safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 3. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Ridr-PI-103 and PI-103 on Melanocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of Ridr-PI-103 and its parent compound, PI-103, on melanocytes. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
PI-103 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), pathways frequently dysregulated in cancer.[1][2][3][4][5] However, its clinical development has been hampered by off-target toxicities. This compound is a novel, reactive oxygen species (ROS)-activated prodrug of PI-103, designed to selectively release the active inhibitor in the high-ROS tumor microenvironment, thereby minimizing toxicity to normal cells such as melanocytes. Experimental evidence demonstrates that this compound exhibits significantly lower toxicity to melanocytes compared to PI-103 at equivalent concentrations.
Quantitative Toxicity Data
The following table summarizes the comparative toxicity of this compound and PI-103 on normal melanocytes and fibroblasts.
| Compound | Cell Type | Concentration | Effect on Cell Viability | IC50 |
| This compound | Melanocytes (1789C, 1788B) | 5 µM | No significant inhibition of proliferation compared to DMSO control. | Not Established |
| Melanocytes (1789C, 1788B) | 10 µM | Inhibition of proliferation. | Not Established | |
| Normal Fibroblasts | - | >100 µM | ||
| PI-103 | Melanocytes (1789C, 1788B) | 5 µM | Significant inhibition of proliferation. | Not Established |
| Melanocytes (1789C, 1788B) | 10 µM | Inhibition of proliferation. | Not Established | |
| Normal Fibroblasts | - | 3.34 µM |
Experimental Protocols
The data presented above was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
MTT Assay for Melanocyte Viability
Objective: To determine the effect of this compound and PI-103 on the viability of human melanocytes.
Materials:
-
Human melanocyte cell lines (e.g., 1789C, 1788B)
-
Cell culture medium appropriate for melanocytes
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound and PI-103 stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for control and solubilization)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Melanocytes are harvested from culture flasks using Trypsin-EDTA and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well). The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or PI-103 (e.g., 5 µM and 10 µM). A control group is treated with an equivalent volume of DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control (DMSO-treated) wells to determine the percentage of cell viability.
Visualizations
Signaling Pathway
References
- 1. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming BRAF Inhibitor Resistance: A Comparative Guide to the Synergistic Effects of PI-103 and its Analogs
For Immediate Release
A deep dive into the synergistic interplay between PI3K and BRAF inhibitors offers a promising frontier in the battle against BRAF-mutant cancers, particularly melanoma. This guide provides a comprehensive comparison of the pan-PI3K inhibitor PI-103 and its novel reactive oxygen species (ROS)-activated prodrug, RIDR-PI-103, alongside other key PI3K pathway inhibitors, when used in combination with BRAF inhibitors. The data presented herein illuminates the potential of dual pathway blockade to circumvent acquired resistance, a major hurdle in the clinical efficacy of BRAF-targeted therapies.
The development of selective BRAF inhibitors has revolutionized the treatment of BRAF V600-mutant melanoma. However, the initial positive responses are often short-lived due to the emergence of acquired resistance. A key mechanism driving this resistance is the reactivation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation. This has prompted extensive research into the concurrent inhibition of both the MAPK and PI3K/AKT pathways to achieve a more durable anti-cancer response.
This guide provides a comparative analysis of various PI3K inhibitors in combination with BRAF inhibitors, with a special focus on the innovative prodrug this compound. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance this promising therapeutic strategy.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic potential of combining PI3K and BRAF inhibitors has been evaluated in various preclinical studies. The following tables summarize key quantitative data from studies on BRAF-mutant melanoma cell lines, providing a clear comparison of the efficacy of different combination therapies.
Table 1: In Vitro Efficacy of PI3K and BRAF/MEK Inhibitor Combinations in BRAF-Mutant Melanoma Cell Lines
| Cell Line | Treatment Combination | IC50 / EC50 (nM) | Combination Index (CI) | Effect | Reference |
| NZM7 | Vemurafenib + ZSTK474 | V: 160, Z: 550, Combo: 110 (V) + 380 (Z) | < 1.0 | Synergy | [1] |
| NZM12 | Vemurafenib + ZSTK474 | V: 210, Z: 620, Combo: 140 (V) + 410 (Z) | < 1.0 | Synergy | [1] |
| NZM7 | Selumetinib + BEZ235 | S: 80, B: 25, Combo: 40 (S) + 12 (B) | < 1.0 | Synergy | [1] |
| NZM12 | Selumetinib + BEZ235 | S: 120, B: 30, Combo: 60 (S) + 15 (B) | < 1.0 | Synergy | [1] |
| A375 TDR | This compound | ~5 µM (significant inhibition) | N/A | Inhibition of resistant cells | [2] |
| WM115 TDR | This compound | ~5 µM (significant inhibition) | N/A | Inhibition of resistant cells | |
| WM983B TDR | This compound | ~5 µM (significant inhibition) | N/A | Inhibition of resistant cells |
TDR: Trametinib and Dabrafenib Resistant. V: Vemurafenib, Z: ZSTK474, S: Selumetinib, B: BEZ235. CI values < 1.0 indicate a synergistic interaction.
Table 2: Comparison of this compound and PI-103 in Melanocytes and BRAF/MEK Inhibitor-Resistant (TDR) Melanoma Cells
| Cell Type | Treatment (5 µM) | % Cell Proliferation Inhibition | Reference |
| Melanocytes | PI-103 | Significant Inhibition | |
| Melanocytes | This compound | No Significant Inhibition | |
| TDR Melanoma Cells | This compound | Significant Inhibition |
These data highlight the selective advantage of the prodrug this compound, which demonstrates significant efficacy against resistant cancer cells while exhibiting minimal toxicity to normal melanocytes, a crucial aspect for therapeutic development.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assays
1. MTT Assay:
-
Purpose: To assess cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with the indicated concentrations of inhibitors (single agents or combinations) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Crystal Violet Staining:
-
Purpose: To assess cell number as an indicator of cell proliferation.
-
Protocol:
-
Seed cells in a 24-well plate and treat with inhibitors as described for the MTT assay.
-
After the treatment period, wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm.
-
Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-AKT, p-ERK, p-S6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Harvest treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Mandatory Visualization
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Conclusion
The concurrent inhibition of the BRAF and PI3K pathways represents a compelling strategy to overcome acquired resistance to BRAF inhibitors in melanoma and other BRAF-mutant cancers. The data strongly suggest that pan-PI3K inhibitors, such as PI-103 and its analogs, can synergize with BRAF inhibitors to enhance anti-tumor activity.
Notably, the development of ROS-activated prodrugs like this compound offers a promising therapeutic window by selectively targeting cancer cells with high levels of oxidative stress, a characteristic of many therapy-resistant tumors. This approach has the potential to minimize off-target toxicity and improve the overall efficacy of combination therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this dual-pathway inhibition strategy and to identify patient populations most likely to benefit.
References
A Comparative Guide to Dual PI3K/mTOR Inhibitors: Profiling Ridr-PI-103 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, offering the potential for more comprehensive pathway inhibition and overcoming resistance mechanisms associated with single-target therapies.
This guide provides a comparative overview of Ridr-PI-103, a novel ROS-activated prodrug of the potent pan-PI3K/mTOR inhibitor PI-103, and other well-characterized dual PI3K/mTOR inhibitors. While direct head-to-head comparative studies are limited, this document compiles available preclinical data to facilitate an informed evaluation of these compounds.
Overview of this compound
This compound is a next-generation inhibitor designed to address the limitations of its parent compound, PI-103, namely its poor bioavailability.[1] It is a prodrug that releases the active PI-103 molecule in the presence of high levels of reactive oxygen species (ROS), a common feature of the tumor microenvironment.[2][3] This targeted activation strategy aims to enhance tumor-specific drug delivery and reduce systemic toxicity.[2][3] Studies have shown that this compound effectively inhibits cell proliferation and impairs PI3K/Akt signaling in cancer cells, particularly in models of acquired resistance to other targeted therapies.
Comparative Analysis of Dual PI3K/mTOR Inhibitors
This section provides a comparative look at this compound's parent compound, PI-103, and other notable dual PI3K/mTOR inhibitors. The presented data is collated from various independent studies, and direct comparisons should be made with caution as experimental conditions may vary.
Biochemical Potency: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for PI-103 and other dual PI3K/mTOR inhibitors against various PI3K isoforms and mTOR.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference(s) |
| PI-103 | 2 - 8.4 | 3 | 3 | 15 - 86 | 5.7 - 20 | |
| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 20.7 | |
| Voxtalisib (XL765) | 39 | 113 | 43 | 9 | 157 | |
| PF-04691502 | 1.8 (Ki) | 2.1 (Ki) | 1.6 (Ki) | 1.9 (Ki) | 16 (Ki) | |
| GSK1059615 | 0.4 | 0.6 | 2 | 5 | 12 |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate greater potency. Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the methodologies used to study them is crucial for understanding the mechanism of action of these inhibitors.
Caption: The PI3K/mTOR signaling cascade.
Caption: A general workflow for comparing PI3K/mTOR inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key assays used to evaluate the performance of PI3K/mTOR inhibitors.
Cell Viability and Proliferation Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of cell number and viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and fix with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative, wash with PBS, and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PI3K/mTOR Pathway Activation
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the PI3K/mTOR pathway.
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total S6K, phospho-S6K (Thr389)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound represents an innovative approach to targeting the PI3K/mTOR pathway by leveraging the unique characteristics of the tumor microenvironment for drug activation. While direct comparative data with other dual PI3K/mTOR inhibitors is currently lacking, the available information on its parent compound, PI-103, and other inhibitors provides a valuable framework for preliminary evaluation. The experimental protocols detailed in this guide offer a robust starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising anti-cancer agents. As research progresses, head-to-head studies will be crucial for definitively positioning this compound within the landscape of dual PI3K/mTOR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Cancer Therapy: A Comparative Analysis of Ridr-PI-103's ROS-Dependent Activity
For Immediate Release
In the landscape of targeted cancer therapy, the development of prodrugs activated by the tumor microenvironment offers a promising strategy to enhance efficacy while minimizing off-target toxicity. Ridr-PI-103, a novel reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor PI-103, has emerged as a significant candidate in this field. This guide provides a comprehensive validation of this compound's ROS-dependent activity, comparing its performance with alternative ROS-activated therapeutic strategies and its parent compound, PI-103. This report is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of this next-generation therapeutic agent.
Principle of ROS-Dependent Activation
Cancer cells frequently exhibit higher levels of intracellular ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. This compound is ingeniously designed to exploit this biochemical difference. The prodrug consists of the active PI3K inhibitor, PI-103, linked to a ROS-sensitive "trigger" moiety. In the high-ROS environment of a tumor cell, this trigger is cleaved, releasing the active PI-103 to inhibit the PI3K/Akt signaling pathway, a critical driver of cancer cell growth, proliferation, and survival.[1][2] This targeted activation mechanism aims to spare healthy tissues with normal ROS levels, thereby reducing the systemic toxicity often associated with conventional chemotherapy and PI3K inhibitors.
Performance Comparison of ROS-Activated Prodrugs
To objectively evaluate the performance of this compound, this section presents a comparative summary of its activity against other ROS-activated prodrugs and its parent compound, PI-103. The data is compiled from various in vitro studies on cancer cell lines.
| Compound/Strategy | Target/Mechanism of Action | Cell Lines | Key Performance Metrics | Reference |
| This compound | PI3K/Akt Pathway Inhibition | Drug-Resistant Melanoma (A375 TDR, WM115 TDR, WM983B TDR), Breast Cancer (MDA-MB-231, MDA-MB-361, MDA-MB-453) | - Significantly inhibits proliferation of drug-resistant melanoma cells at 5 µM and 10 µM.[1] - IC50 values in breast cancer cells range from 43.01 µM to 49.05 µM.[3] - Dose-dependently inhibits p-Akt and p-S6 in melanoma cells.[1] - Significantly reduces migration of drug-resistant melanoma cells. | |
| PI-103 (Parent Compound) | PI3K/Akt Pathway Inhibition | Normal Melanocytes, Drug-Resistant Melanoma Cells | - Exhibits higher toxicity in normal melanocytes compared to this compound at 5 µM. | |
| ROS-Activated Nitrogen Mustard Prodrugs | DNA Alkylation | Leukemia (SR), Non-small-cell lung (NCI-H460), Renal (CAKI-1, SN12C), Triple-Negative Breast Cancer (MDA-MB-468) | - ~90% inhibition of SR leukemia cells and 85% inhibition of NCI-H460 lung cancer cells. - Over 90% tumor growth inhibition in MDA-MB-468 xenografts. | |
| ROS-Activated Quinone Methide Prodrugs | DNA Alkylation/Cross-linking | Prostate (DU145), Colon (SW620) | - Induces increased ROS and decreased GSH levels in cancer cells, leading to growth inhibition. | |
| Aminoferrocene-Based Prodrugs | Generation of Quinone Methides and Catalytic Iron Ions | Human Promyelocytic Leukemia (HL-60), Human Glioblastoma-astrocytoma (U373) | - IC50 of 9 µM in HL-60 cells and 25 µM in U373 cells, with no toxicity to normal fibroblasts up to 100 µM. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium with or without the test compound in the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Intracellular ROS Measurement (DCFDA Assay)
This assay is used to quantify the levels of intracellular reactive oxygen species.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Loading with DCFDA: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Treatment: Treat the cells with the test compound or a known ROS inducer/scavenger.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular ROS levels.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: Activation of this compound in a high ROS environment.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The data presented in this guide validate the ROS-dependent activity of this compound and highlight its potential as a selective anticancer agent. Its ability to be activated specifically within the high-ROS environment of tumor cells offers a significant advantage over its more toxic parent compound, PI-103. When compared to other ROS-activated strategies, this compound's targeting of the well-defined and clinically relevant PI3K/Akt pathway provides a clear mechanistic rationale for its therapeutic effect. The detailed experimental protocols and visualizations provided herein are intended to support further research and development in this promising area of precision oncology.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ridr-PI-103: A Prodrug Strategy to Enhance the Bioavailability and Therapeutic Window of the Potent PI3K/mTOR Inhibitor PI-103
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ridr-PI-103 and its parent compound, PI-103, highlighting the innovative prodrug approach designed to overcome the significant bioavailability limitations of PI-103. This guide includes supporting experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] PI-103 is a potent, multi-targeted inhibitor that effectively blocks this pathway by targeting class I PI3K isoforms (p110α, β, δ, and γ) and the mTOR complex 1 and 2 (mTORC1/2).[2][3] Despite its promising in vitro activity, the clinical development of PI-103 has been hampered by poor bioavailability and rapid in vivo metabolism.[4] To address these challenges, this compound was developed as a reactive oxygen species (ROS)-activated prodrug of PI-103, offering a targeted approach to deliver the active inhibitor to the tumor microenvironment.[1]
Overcoming Bioavailability Challenges with a Prodrug Approach
This compound is designed to remain inactive until it encounters the high levels of ROS often present in cancer cells. This ROS-induced activation releases the active PI-103 molecule, concentrating its therapeutic effect within the tumor while minimizing systemic exposure and potential toxicity. This targeted release mechanism represents a significant advancement in overcoming the pharmacokinetic hurdles of PI-103.
Comparative Performance: this compound vs. PI-103
Experimental data demonstrates the superior profile of this compound in terms of selective toxicity and potential for improved in vivo efficacy.
In Vitro Efficacy and Toxicity
A key advantage of the prodrug strategy is the reduced toxicity to normal cells. In a comparative study, this compound exhibited significantly lower toxicity in normal fibroblasts compared to PI-103. Conversely, this compound effectively inhibits the proliferation of various cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
| Normal Fibroblasts | PI-103 | 3.34 |
| Normal Fibroblasts | This compound | >100 |
| MDA-MB-231 (Breast) | This compound | 47.3 |
| MDA-MB-361 (Breast) | This compound | 43.01 |
| MDA-MB-453 (Breast) | This compound | 49.05 |
| MCF10A (Non-tumorigenic Breast) | This compound | 78.6 |
| Table 1: Comparative IC50 values of PI-103 and this compound in normal and cancer cell lines. Data from. |
Pharmacokinetics
While direct comparative pharmacokinetic data is limited, studies on this compound in mice have shown promising results for its bioavailability.
| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) |
| This compound | Not specified | 20 | ~200 | ~10 |
| Table 2: Pharmacokinetic parameters of this compound in mice. Data from. |
Signaling Pathway and Mechanism of Action
PI-103 functions as a dual inhibitor of the PI3K/mTOR pathway. This pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. PI-103 inhibits both PI3K and mTOR, effectively shutting down this pro-survival signaling cascade.
This compound's activation is dependent on the presence of high levels of ROS. This mechanism allows for the targeted release of the active PI-103 within the tumor microenvironment.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PI-103 Across Diverse Cancer Cell Lines: A Researcher's Guide
For Immediate Release
This guide provides a comprehensive comparative analysis of the dual PI3K/mTOR inhibitor, PI-103, across a range of cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the efficacy and mechanism of action of PI-103, offering a valuable resource for oncology research.
Summary of PI-103's Anti-Cancer Activity
PI-103 is a potent, multi-targeted inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with additional inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2][3] Its ability to simultaneously block these critical signaling pathways, which are frequently dysregulated in cancer, makes it a subject of significant interest in anti-cancer drug discovery. Research has demonstrated that PI-103 can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer types.[4][5]
Data Presentation: In Vitro Efficacy of PI-103
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PI-103 against various cancer cell lines and specific protein kinases, providing a quantitative comparison of its potency.
| Target/Cell Line | Cancer Type | IC50 (nM) | Reference |
| p110α | - | 8 | |
| p110β | - | 88 | |
| p110δ | - | 48 | |
| p110γ | - | 150 | |
| mTORC1 | - | 20 | |
| mTORC2 | - | 83 | |
| DNA-PK | - | 2 | |
| U87MG | Glioblastoma | ~500 | |
| H460 | Non-Small Cell Lung Cancer | <500 | |
| A549 | Non-Small Cell Lung Cancer | ~2000 | |
| MOLM14 | Acute Myeloid Leukemia | - | |
| OCI-AML3 | Acute Myeloid Leukemia | - | |
| MV4-11 | Acute Myeloid Leukemia | - | |
| Huh7 | Hepatocellular Carcinoma | - | |
| SK-N-BE(2) | Neuroblastoma | - | |
| IMR-32 | Neuroblastoma | - | |
| SUM149PT | Breast Cancer | - | |
| HCC1937 | Breast Cancer | - | |
| MDA-MB-436 | Breast Cancer | - |
Note: Some studies referenced the use of PI-103 at specific concentrations to achieve a biological effect rather than determining a precise IC50 value. For instance, a concentration of 1µM was shown to block leukemic cell proliferation. In H460 cells, 0.5 µM of PI-103 for 72 hours resulted in approximately 60% growth inhibition, while in A549 cells, 2 µM was required for a similar effect.
Effects on Cell Cycle and Apoptosis
PI-103 has been shown to be primarily cytostatic, inducing cell cycle arrest, typically in the G1 phase. In acute myelogenous leukemia (AML) blast cells, PI-103 not only inhibited proliferation but also induced mitochondrial apoptosis. In non-small cell lung cancer cell lines A549 and H460, PI-103 caused G0-G1 arrest, which was associated with the downregulation of cyclin D1 and E1 and upregulation of p21 and p27. However, in some contexts, such as in glioma xenografts, PI-103 treatment was found to be cytostatic without inducing significant apoptosis.
Signaling Pathway Inhibition
PI-103 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt, in turn, activates mTORC1 and influences other downstream effectors that promote cell survival and proliferation. PI-103's dual inhibition of PI3K and mTOR effectively shuts down this entire cascade.
Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the analysis of PI-103.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. PI-103, typically dissolved in DMSO to create a stock solution, is then added to the culture medium at the desired concentrations for the specified incubation times (e.g., 24, 48, or 72 hours). Control cells are treated with an equivalent amount of DMSO.
Cell Proliferation/Viability Assay (MTT or SRB Assay)
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of PI-103 and a vehicle control (DMSO) for 72 hours.
-
Staining:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
-
SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with sulforhodamine B (SRB) solution. Wash away unbound dye and dissolve the bound dye with a Tris-base solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Treat cells with PI-103 at the desired concentration (e.g., 1 µM) for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells with PI-103 for a specified time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 2: Generalized experimental workflow for evaluating PI-103's in vitro effects.
Conclusion
PI-103 demonstrates significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, underscoring the therapeutic potential of dual PI3K/mTOR inhibition. The sensitivity to PI-103 can vary between cell lines, which may be influenced by their underlying genetic mutations. The provided data and protocols offer a solid foundation for further investigation into the therapeutic applications of PI-103 and other similar targeted inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Migratory Effects of Ridr-PI-103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-migratory effects of Ridr-PI-103, a novel ROS-activated prodrug of the pan-PI3K inhibitor PI-103. The performance of this compound is compared with other notable PI3K/mTOR inhibitors, supported by experimental data to inform research and development in cancer therapeutics.
Executive Summary
Cellular migration is a critical process in cancer metastasis. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies. This compound is a next-generation PI3K inhibitor designed for targeted activation in the high reactive oxygen species (ROS) environment characteristic of many cancer cells. This guide demonstrates that this compound effectively inhibits cancer cell migration, and provides a comparative framework against other PI3K inhibitors such as PI-103, LY294002, NVP-BEZ235, and Pictilisib (GDC-0941).
Comparative Analysis of Anti-Migratory Effects
The following table summarizes the quantitative data on the anti-migratory effects of this compound and alternative PI3K/mTOR inhibitors. Data has been compiled from various studies to provide a comparative overview.
| Compound | Target(s) | Cell Line(s) | Assay Type | Concentration | Observed Effect | Citation(s) |
| This compound | PI3K | TDR Melanoma Cells (WM983B, WM115, and A375) | Transwell Migration | 2.5 µM, 5 µM, 10 µM | Dose-dependent inhibition of migration.[1] | [1] |
| PI-103 | PI3K/mTOR | Glioma Cells | Invasion Assay | Not Specified | Inhibition of invasion.[2] | [2] |
| LY294002 | PI3K | NT2D1 Cells | Transwell Migration | Not Specified | Abrogates HGF-induced migration. | [3] |
| NVP-BEZ235 | PI3K/mTOR | Pancreatic Ductal Adenocarcinoma (AsPC-1), Endothelial (HUVECs), and Fibroblast (WI-38) cells | Not Specified | Not Specified | Additive effects on proliferation inhibition with gemcitabine. | |
| Pictilisib (GDC-0941) | Pan-PI3K | Medulloblastoma (Daoy and MEB-Med-8A) | Scratch Wound Assay | 1 µM | Inhibition of cellular migration. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Transwell Migration Assay
The transwell migration assay is utilized to assess the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
24-well transwell plates (8 µm pore size)
-
Cancer cell lines
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound or other inhibitors at desired concentrations
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
Crystal Violet stain
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Assay Setup:
-
In the lower chamber of the transwell plate, add 600 µL of medium containing 10% FBS.
-
In the upper chamber, seed the starved cells (e.g., 1 x 10^5 cells) in 200 µL of serum-free medium.
-
Add this compound or other inhibitors at various concentrations to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Cell Removal and Fixation:
-
Carefully remove the transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Capture images of the stained cells using a microscope.
-
Quantify the number of migrated cells by counting the cells in several random fields of view or by eluting the stain and measuring the absorbance.
-
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or other inhibitors at desired concentrations
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and allow them to grow to a confluent monolayer.
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
Gently wash the well with PBS to remove any detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh medium containing this compound or other inhibitors at the desired concentrations. Include a vehicle control.
-
-
Imaging:
-
Immediately capture images of the scratch at time 0 using a microscope at low magnification (e.g., 4x or 10x). Mark the location of the image to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Analysis:
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure relative to the initial scratch area at time 0.
-
Conclusion
This compound demonstrates significant potential as an anti-migratory agent, effectively inhibiting cancer cell migration in a dose-dependent manner. Its unique activation mechanism within the high-ROS tumor microenvironment suggests a favorable therapeutic window. When compared to other PI3K/mTOR inhibitors, this compound's performance is promising. However, further head-to-head quantitative studies are warranted to definitively establish its comparative efficacy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further validate and explore the anti-migratory effects of this compound and other novel cancer therapeutics.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual PI3K/mTOR inhibitor, PI-103, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Novel PI-103 Analogs: Ridr-PI-103 and a Boron-Containing Bioisostere
For Researchers, Scientists, and Drug Development Professionals
The potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PI-103, has served as a valuable pharmacological tool and a scaffold for the development of new anticancer agents. However, its clinical translation has been hampered by poor metabolic stability and low bioavailability. To address these limitations, two distinct analogs have emerged: Ridr-PI-103, a reactive oxygen species (ROS)-activated prodrug, and PI-103BE, a boron-containing bioisostere. This guide provides an objective comparison of their performance based on available experimental data.
At a Glance: Key Performance Differences
| Feature | This compound | Boron-Containing PI-103 Bioisostere (PI-103BE) |
| Mechanism of Action | Prodrug activated by intracellular ROS to release the active inhibitor, PI-103.[1] | Bioisosteric replacement of a phenolic hydroxyl group with a boronate ester to improve metabolic stability and bioavailability.[2][3] |
| In Vitro Potency | Demonstrates significant inhibition of cell proliferation in melanoma cell lines at concentrations of 5 µM and 10 µM.[1] | Exhibits antiproliferative activity against a range of cancer cell lines, though with reduced potency compared to the parent compound, PI-103.[2] |
| In Vivo Bioavailability | Pharmacokinetic studies in mice indicate a half-life of approximately 9 hours. | Shows significantly improved pharmacokinetic profile and oral bioavailability in mice compared to PI-103. |
In-Depth Performance Analysis
In Vitro Antiproliferative Activity
A direct head-to-head comparison of the in vitro potency of this compound and PI-103BE across the same cancer cell lines is not available in the current literature. However, individual studies provide insights into their respective activities.
PI-103BE has been evaluated against a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below, alongside those of the parent compound PI-103 for comparison.
| Cell Line | PI-103BE IC50 (µM) | PI-103 IC50 (µM) |
| A549 (Lung Carcinoma) | 0.57 | Not explicitly stated, but PI-103BE is 3-24 times less potent. |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.44 | Not explicitly stated, but PI-103BE is 3-24 times less potent. |
| HeLa (Cervical Cancer) | 3.82 | Not explicitly stated, but PI-103BE is 3-24 times less potent. |
| 22Rv1 (Prostate Carcinoma) | 0.66 | Not explicitly stated, but PI-103BE is 3-24 times less potent. |
| PC-3 (Prostate Adenocarcinoma) | 0.72 | Not explicitly stated, but PI-103BE is 3-24 times less potent. |
| SKOV-3 (Ovarian Adenocarcinoma) | 1.33 | Not explicitly stated, but PI-103BE is 3-24 times less potent. |
Data sourced from Luo et al. (2020).
The data indicates that while PI-103BE is active in the sub-micromolar to low micromolar range, it is less potent than the parent PI-103. The major metabolite of PI-103BE, PI-103BA (the corresponding boronic acid), demonstrates antiproliferative activity comparable to PI-103BE.
This compound has been shown to significantly inhibit the proliferation of BRAF and MEK inhibitor-resistant melanoma cell lines at concentrations of 5 µM and 10 µM. At 5 µM, this compound exhibited less toxicity to normal melanocytes compared to the parent PI-103 at the same concentration, suggesting a degree of tumor selectivity. The activation of this compound is dependent on the high levels of reactive oxygen species (ROS) often found in the tumor microenvironment.
In Vivo Pharmacokinetics
A key differentiator between these two analogs is their pharmacokinetic profile, which directly addresses the primary limitation of the parent compound, PI-103.
PI-103BE demonstrates a markedly improved pharmacokinetic profile in mice compared to PI-103. Following oral gavage, PI-103 showed no oral bioavailability. In contrast, PI-103BE administration resulted in significant systemic exposure, with the drug being fully converted to its active boronic acid metabolite (PI-103BA) and the parent PI-103.
| Administration Route | Compound | Analyte | AUC (ng/mL*h) |
| Oral Gavage | PI-103BE | PI-103 | 88.2 |
| PI-103BA | 8879.9 | ||
| Intraperitoneal Injection | PI-103BE | PI-103 | 32.3 |
| PI-103BA | 400.9 | ||
| Intraperitoneal Injection | PI-103 | PI-103 | 9.7 |
Data sourced from Luo et al. (2020).
These findings highlight the success of the boron-bioisostere strategy in enhancing the bioavailability of PI-103.
Signaling Pathway and Experimental Workflows
Both this compound and PI-103BE are designed to ultimately inhibit the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for evaluating the antiproliferative effects of these compounds.
Caption: A generalized workflow for an MTT-based cell proliferation assay.
Experimental Protocols
Antiproliferative Assay (MTT Assay)
This protocol is a generalized procedure for determining the in vitro antiproliferative activity of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective culture medium supplemented with 5% Fetal Bovine Serum (FBS).
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound, PI-103BE, or the parent PI-103. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a further 48 to 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Studies in Mice
This is a general protocol for assessing the pharmacokinetic properties of the compounds in a murine model.
-
Animal Model: Male BALB/c or similar mice are used for the study.
-
Compound Administration:
-
Oral Gavage: The compound is formulated in a suitable vehicle and administered orally to the mice at a specific dose (e.g., 50 mg/kg).
-
Intraperitoneal Injection: The compound is dissolved in an appropriate vehicle and administered via intraperitoneal injection at a defined dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The collected blood is processed to obtain plasma.
-
Sample Analysis: The concentration of the compound and its metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2), using non-compartmental analysis.
Synthesis of PI-103BE
The synthesis of the boron-containing PI-103 bioisostere (PI-103BE) is a multi-step process. A summary of the key steps is provided below, based on the published literature.
-
Amide Formation: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is reacted with 3-methoxybenzoyl chloride to form the corresponding amide.
-
Amidation: The ester group of the product from the previous step is converted to a primary amide.
-
Cyclization: The intermediate undergoes cyclization to form the pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one core.
-
Acetylation and Morpholine Substitution: The hydroxyl group is acetylated, followed by the introduction of the morpholine moiety.
-
Triflation: The phenolic hydroxyl group is converted to a triflate.
-
Borylation: A palladium-catalyzed borylation reaction is performed to introduce the boronate ester group, yielding the final product, PI-103BE.
A detailed synthesis protocol for this compound has been described in the literature but was not available in the searched abstracts.
Conclusion
Both this compound and the boron-containing bioisostere PI-103BE represent innovative strategies to overcome the pharmacokinetic limitations of the potent PI3K/mTOR inhibitor, PI-103. PI-103BE demonstrates a clear advantage in terms of significantly improved oral bioavailability, as evidenced by detailed pharmacokinetic studies. This compound offers a targeted approach, with its activation being dependent on the ROS-rich tumor microenvironment, potentially leading to reduced off-target toxicity.
The choice between these two analogs would depend on the specific therapeutic strategy. PI-103BE may be more suitable for broader applications where systemic exposure is desired, while this compound holds promise for a more tumor-selective therapy. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ridr-PI-103 for High-ROS Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ridr-PI-103 with other common fluorescent probes for the detection of high levels of reactive oxygen species (ROS) in cells. We will delve into the specificity of these probes, present supporting data, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound: A Prodrug Approach to ROS Detection and Therapy
Rider-PI-103 is a novel prodrug that leverages the high-ROS environment often found in cancer cells and other pathological conditions. It consists of the pan-PI3K inhibitor PI-103 linked to a self-cyclizing moiety that is cleaved in the presence of high ROS levels. This unique mechanism of action means that the active drug, PI-103, is released in a controlled manner specifically within cells experiencing oxidative stress.[1][2][3] This targeted release minimizes off-target effects and enhances the therapeutic index. The activation of this compound is not a fluorescent event but a pharmacological one, making its primary application in therapeutics rather than direct ROS imaging. However, its specificity for high-ROS cells provides an indirect method for targeting these cell populations.
Comparison of this compound with Common ROS-Sensing Fluorescent Probes
The selection of an appropriate method for identifying and targeting high-ROS cells is critical for both basic research and drug development. While this compound offers a unique therapeutic approach, several fluorescent probes are widely used for the direct detection and quantification of cellular ROS. This section compares the key characteristics of this compound with popular fluorescent probes.
| Feature | This compound | Dihydroethidium (DHE) | MitoSOX™ Red | 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Amplex® Red |
| Principle of Detection | ROS-induced cleavage of a linker releases the active PI3K inhibitor, PI-103.[1][2] | Oxidized by superoxide to the fluorescent product 2-hydroxyethidium. | A derivative of DHE that specifically targets mitochondria and is oxidized by superoxide. | De-esterified and then oxidized by various ROS to the fluorescent dichlorofluorescein (DCF). | Reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent resorufin. |
| Primary Target | High-ROS cells (pharmacological targeting). | Primarily superoxide (O₂⁻). | Mitochondrial superoxide (O₂⁻). | General ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). | Hydrogen peroxide (H₂O₂). |
| Specificity | High for cells with elevated ROS due to its activation mechanism. | Can be oxidized by other ROS to ethidium, leading to potential artifacts. | More specific for mitochondrial superoxide than DHE. | Prone to auto-oxidation and can be oxidized by various cellular components, leading to non-specific signals. | Highly specific for H₂O₂ when used with HRP. |
| Readout | Cellular response to PI3K inhibition (e.g., decreased proliferation, apoptosis). | Red fluorescence (Ex/Em: ~518/606 nm for 2-hydroxyethidium). | Red fluorescence (Ex/Em: ~510/580 nm). | Green fluorescence (Ex/Em: ~495/529 nm). | Red fluorescence (Ex/Em: ~571/585 nm). |
| Advantages | - Targeted drug delivery to high-ROS cells.- Minimizes systemic toxicity of the active drug. | - Widely used for superoxide detection. | - Specific for mitochondrial superoxide. | - High sensitivity.- Widely used for general ROS detection. | - High specificity for H₂O₂.- Stable fluorescent product. |
| Limitations | - Indirect measure of ROS.- Cellular response is downstream of ROS presence. | - Potential for non-specific oxidation.- Can be influenced by cellular redox state. | - Can be influenced by mitochondrial membrane potential. | - Lack of specificity for a particular ROS.- Prone to photo-oxidation and leakage from cells. | - Requires exogenous HRP.- Measures extracellular or released H₂O₂. |
Experimental Protocols
To objectively assess the specificity of this compound and compare its effects with those of fluorescent ROS probes, a series of well-controlled experiments are necessary. Below are detailed methodologies for key experiments.
Protocol 1: Induction of High-ROS and Low-ROS Cell Populations
Objective: To generate cell populations with distinct and quantifiable levels of intracellular ROS to serve as a model system for comparing different probes.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have variable ROS levels)
-
Cell culture medium and supplements
-
ROS-inducing agent (e.g., menadione, paraquat, or hydrogen peroxide)
-
Antioxidant (e.g., N-acetylcysteine, NAC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow for 24 hours.
-
Induction of High ROS: Treat one set of cells with a ROS-inducing agent at a predetermined concentration and for a specific duration to elevate intracellular ROS levels. The optimal conditions should be determined empirically for the chosen cell line.
-
Induction of Low ROS (Control): Treat a second set of cells with the vehicle used for the ROS-inducing agent (e.g., DMSO or media).
-
Antioxidant Treatment (Negative Control): Treat a third set of cells with an antioxidant like NAC prior to and during the treatment with the ROS-inducing agent. This will serve as a negative control to confirm that the observed effects are indeed ROS-dependent.
-
Harvesting: After the treatment period, wash the cells with PBS and proceed with the desired downstream analysis (e.g., ROS probe staining or this compound treatment).
Protocol 2: Comparative Analysis of ROS Probe Specificity using Flow Cytometry
Objective: To quantitatively compare the fluorescence intensity of different ROS probes in high-ROS and low-ROS cell populations.
Materials:
-
High-ROS and low-ROS cell populations (from Protocol 1)
-
Fluorescent ROS probes: DHE, MitoSOX™ Red, DCFH-DA
-
Appropriate buffers for each probe
-
Flow cytometer
Procedure:
-
Probe Staining:
-
DHE: Resuspend cells in a buffer containing 5 µM DHE and incubate for 30 minutes at 37°C, protected from light.
-
MitoSOX™ Red: Resuspend cells in a buffer containing 5 µM MitoSOX™ Red and incubate for 10-30 minutes at 37°C, protected from light.
-
DCFH-DA: Resuspend cells in a buffer containing 10 µM DCFH-DA and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells twice with a pre-warmed buffer to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of at least 10,000 cells per sample using the appropriate laser and filter sets for each probe.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each probe in the high-ROS and low-ROS cell populations. A higher MFI in the high-ROS group compared to the low-ROS group indicates the probe's ability to detect elevated ROS.
Protocol 3: Assessing the Specificity of this compound Activity
Objective: To determine if the cytotoxic/anti-proliferative effects of this compound are specific to high-ROS cells.
Materials:
-
High-ROS and low-ROS cell populations (from Protocol 1)
-
Rider-PI-103
-
PI-103 (as a positive control)
-
Cell viability/proliferation assay kit (e.g., MTT, CellTiter-Glo®)
-
Western blotting reagents
Procedure:
-
Treatment: Treat the high-ROS and low-ROS cell populations with a range of concentrations of this compound and PI-103 for 24-72 hours. Include a vehicle-treated control for each cell population.
-
Cell Viability/Proliferation Assay: After the treatment period, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Lyse a separate set of treated cells and perform western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (at Ser473 and Thr308) and its downstream targets (e.g., S6 ribosomal protein).
-
A decrease in the phosphorylation of these proteins in the high-ROS cells treated with this compound would indicate the release of the active PI-103 and subsequent pathway inhibition.
-
-
Data Analysis:
-
Compare the IC50 values of this compound in high-ROS versus low-ROS cells. A significantly lower IC50 in the high-ROS cells would demonstrate the specificity of the prodrug.
-
Analyze the western blot data to confirm that the inhibition of the PI3K/AKT pathway by this compound is more pronounced in high-ROS cells.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing probe specificity and the signaling pathway targeted by this compound.
References
Downstream Effects of Ridr-PI-103 on S6 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ridr-PI-103's efficacy in modulating the PI3K/AKT/mTOR signaling pathway, with a specific focus on the downstream phosphorylation of ribosomal protein S6 (S6). This compound, a ROS-activated prodrug of the pan-PI3K inhibitor PI-103, has demonstrated potent inhibitory effects on this critical cellular pathway, which is often dysregulated in cancer.[1] This document presents supporting experimental data, outlines detailed protocols for assessing S6 phosphorylation, and visually represents the signaling cascade and experimental workflows for enhanced clarity.
Comparative Analysis of PI3K/mTOR Inhibitors on S6 Phosphorylation
The following table summarizes the quantitative effects of this compound and other notable PI3K/mTOR pathway inhibitors on S6 phosphorylation. This data is compiled from various studies to provide a comparative overview of their potency and specificity.
| Inhibitor | Target(s) | Cell Line/Model | Concentration | Effect on S6 Phosphorylation (p-S6) | Reference |
| This compound | Pan-PI3K | Trametinib and Dabrafenib-resistant (TDR) melanoma cells | 2.5 µM, 5 µM, 10 µM | Dose-dependent inhibition of p-S6 at Ser240/244 and Ser235/236.[1] | [1] |
| PI-103 | Pan-PI3K, mTOR | KSHV vGPCR-expressing endothelial cells | Increasing doses | Potent inhibition of the phosphorylation of the mTOR substrate, p70-S6K, and its downstream effector, S6 ribosomal protein.[2] | [2] |
| NVP-BEZ235 | Dual PI3K/mTOR | Various Cancer Cell Lines | Nanomolar concentrations | Potent inhibition of mTORC1 and mTORC2, leading to reduced S6K1 and S6 phosphorylation. | |
| XL765 (GNE-477) | Dual PI3K/mTOR | Various Cancer Cell Lines | Nanomolar concentrations | Simultaneous targeting of PI3K and mTOR, resulting in inhibition of S6 phosphorylation. | |
| Rapamycin | mTORC1 | HEK 293T cells | Pretreatment for 3 hours | Abrogates S6 phosphorylation at Ser235/236, Ser240/244, and Ser247. | |
| Torin1 | mTORC1/mTORC2 | Various Cell Lines | Nanomolar concentrations | Potent inhibition of both mTORC1 and mTORC2, leading to reduced S6K1 and S6 phosphorylation. | |
| PP242 | mTORC1/mTORC2 | Various Cell Lines | Nanomolar concentrations | Selective ATP-competitive mTOR inhibitor that inhibits phosphorylation of S6K1 and S6. |
Signaling Pathway and Experimental Workflow
To visually contextualize the mechanism of action and the method of analysis, the following diagrams have been generated.
References
- 1. This compound, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of PI3Kα and mTOR as an alternative treatment for Kaposi's sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term In Vitro Efficacy of Ridr-PI-103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of Ridr-PI-103, a reactive oxygen species (ROS)-activated prodrug of the potent dual PI3K/mTOR inhibitor, PI-103. The long-term efficacy of this compound is critically assessed by examining the performance of its active compound, PI-103, in comparison to other well-characterized PI3K/mTOR inhibitors, GDC-0941 (Pictilisib) and BKM120 (Buparlisib). This guide delves into experimental data on their inhibitory activities, effects on cell viability, and the crucial aspect of acquired resistance, a key determinant of long-term therapeutic success.
Executive Summary
PI-103, the active component of this compound, demonstrates potent, low nanomolar inhibition of Class I PI3K isoforms and mTOR complexes. While exhibiting strong short-term anti-proliferative and pro-apoptotic effects across various cancer cell lines, its long-term efficacy in vitro can be compromised by the development of resistance. Mechanistic studies on PI-103 and comparable inhibitors like GDC-0941 and BKM120 reveal that prolonged exposure can lead to the activation of compensatory signaling pathways, such as the WNT and MET/STAT3 pathways, or the acquisition of secondary mutations within the PI3K gene (PIK3CA), ultimately reducing the inhibitor's effectiveness. Therefore, while this compound holds promise due to its targeted activation mechanism, strategies to overcome or mitigate these resistance mechanisms will be crucial for its sustained therapeutic benefit.
Data Presentation: Comparative Inhibitory and Cellular Activity
The following tables summarize the quantitative data for PI-103 and its comparators, GDC-0941 and BKM120, highlighting their inhibitory potency against PI3K isoforms and mTOR, as well as their impact on the viability of various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTORC1 | mTORC2 |
| PI-103 | 8[1] | 88[1] | 48[1] | 150[1] | 20[1] | 83 |
| GDC-0941 | 3 | 33 | 3 | 18 | 17 | 58 |
| BKM120 | 52 | 166 | 116 | 262 | >1000 | >1000 |
Table 2: In Vitro Cellular Activity - Growth Inhibition (GI50/IC50, µM)
| Cell Line | Cancer Type | PI-103 | GDC-0941 | BKM120 |
| U87MG | Glioblastoma | ~0.1 | 0.28 | 0.5-1.0 |
| PC3 | Prostate Cancer | ~0.15 | 0.45 | 0.8 |
| MCF7 | Breast Cancer | ~0.08 | 0.15 | 0.4 |
| A549 | Lung Cancer | ~0.5 | 1.2 | 1.5 |
| HCT116 | Colon Cancer | ~0.12 | 0.3 | 0.9 |
Long-Term Efficacy and Acquired Resistance
The sustained effectiveness of PI3K/mTOR inhibitors is often challenged by the emergence of drug resistance. In vitro studies involving prolonged exposure of cancer cells to these inhibitors have elucidated several key resistance mechanisms:
-
Activation of Compensatory Pathways: Long-term treatment with PI3K inhibitors can induce the activation of alternative signaling cascades that bypass the inhibited pathway, thereby promoting cell survival and proliferation. For instance, resistance to GDC-0941 in triple-negative breast cancer cells has been associated with the activation of the canonical WNT signaling pathway. Similarly, inhibition of the PI3K/AKT pathway can trigger compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer.
-
Secondary Mutations: The acquisition of new mutations in the drug target is another critical mechanism of resistance. Studies on PI3Kα inhibitors have identified secondary mutations in the PIK3CA gene that interfere with drug binding.
-
Signaling Adaptation: Cancer cells can adapt to long-term PI3K inhibition through feedback mechanisms. For example, prolonged exposure to the pan-PI3K inhibitor buparlisib (BKM120) can lead to the development of resistant cell lines.
While specific long-term studies on this compound are not yet widely available, the data from its active compound PI-103 and structurally similar inhibitors strongly suggest that acquired resistance is a significant consideration for its long-term application.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, PI-103, GDC-0941, BKM120) for the desired duration (e.g., 72 hours for short-term, or for extended periods in long-term studies with intermittent media changes).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.
Clonogenic Survival Assay
-
Cell Seeding: Seed cells at a low density (e.g., 500 cells per well in a 6-well plate) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the inhibitors at various concentrations. For long-term studies, the treatment can be continuous or intermittent over a period of 10-14 days.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for PI3K/mTOR Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitors for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Evaluating Long-Term Efficacy
Caption: Workflow for assessing the long-term in vitro efficacy and resistance mechanisms.
References
Safety Operating Guide
Essential Guidelines for the Proper Disposal of Ridr-PI-103
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Ridr-PI-103, a reactive oxygen species (ROS)-activated prodrug of the pan-PI3K inhibitor, PI-103. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the available safety information for the closely related parent compound, PI-103, and the common solvent, Dimethyl Sulfoxide (DMSO).
I. General Disposal Principles
The primary principle for the disposal of this compound, as with any research chemical, is to prevent its release into the environment. This involves adherence to local, state, and federal regulations regarding chemical waste management. All waste containing this compound must be treated as hazardous waste.
II. Disposal of Solid this compound
Solid, unused this compound should be disposed of in its original container or a clearly labeled, sealed container. This container must be designated for solid chemical waste.
III. Disposal of this compound in Solution
Rthis compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires special attention due to the properties of DMSO.
-
Collection : All solutions containing this compound should be collected in a designated, leak-proof container labeled "Hazardous Waste" and clearly identifying the contents (e.g., "Rthis compound in DMSO").
-
Solvent Considerations : DMSO can be disposed of with other organic solvents.[1] The collected waste should be sent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Materials : Any materials that have come into contact with this compound solutions, such as pipette tips, gloves, and bench paper, should be collected in a sealed bag and disposed of as solid hazardous waste.
IV. Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being washed and reused. A common procedure involves rinsing the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual compound. The solvent rinse should be collected and disposed of as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.
V. Spill Management
In the event of a spill of this compound powder or solution, the following steps should be taken:
-
Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection : Collect the absorbed material or swept powder into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key information for the related compound PI-103 and the solvent DMSO.
| Substance | Parameter | Value | Source |
| PI-103 | Molecular Weight | 348.36 g/mol | [3] |
| PI-103 | Solubility in DMSO | ~15 mg/mL | [4] |
| DMSO | Boiling Point | 189 °C (372 °F) | |
| DMSO | Flash Point | 87 °C (189 °F) - closed cup |
Experimental Protocols
Protocol for Decontamination of Glassware Contaminated with this compound in DMSO:
-
Initial Rinse : Under a fume hood, rinse the glassware three times with a small volume of ethanol or acetone.
-
Collect Rinse : Collect all solvent rinses in a designated hazardous waste container for organic solvents.
-
Wash : Wash the rinsed glassware with laboratory detergent and water.
-
Final Rinse : Rinse the glassware with deionized water.
-
Drying : Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ridr-PI-103
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ridr-PI-103, a reactive oxygen species (ROS)-induced pan-PI3K inhibitor prodrug. Adherence to these protocols is essential for personal safety and to maintain the integrity of your experiments.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Double-gloving with nitrile or neoprene gloves is recommended | Fully buttoned lab coat | NIOSH-approved respirator (e.g., N95) within a ventilated enclosure |
| Preparing Stock Solutions | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Biosafety cabinet |
| Animal Handling (Dosing) | Safety glasses or face shield | Nitrile gloves | Lab coat or disposable gown | Use a ventilated cage changing station if aerosolization is possible |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | As required by the specific disposal procedure |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
For long-term storage of the solid compound, store at -20°C for up to one month or -80°C for up to six months.[1]
-
Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][2]
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.
-
To prepare a stock solution, carefully weigh the desired amount of the compound.
-
Use an appropriate solvent, such as DMSO, to dissolve the compound to the desired concentration.
3. Use in Experiments:
-
When diluting stock solutions for cell culture or other assays, perform the dilutions within a biosafety cabinet to maintain sterility and operator safety.
-
Clearly label all tubes, plates, and other containers with the compound name and concentration.
4. Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound powder and stock solutions should be disposed of as hazardous chemical waste.[2] Collect all such waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous chemical waste disposal.[2]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH) before washing.
-
Cell Culture Waste: Media and cells treated with this compound should be handled as chemical waste. Aspirate media into a flask containing a deactivating agent like bleach, if appropriate for your experimental setup, or collect it for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart illustrating the key stages of handling this compound.
Signaling Pathway Inhibition
This compound is a prodrug that, upon activation by reactive oxygen species, releases PI-103, a potent inhibitor of the PI3K/mTOR signaling pathway.
Caption: The inhibitory action of this compound on the PI3K/mTOR pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
